Technical Documentation Center

6-Methoxy-1,4-diazepane dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxy-1,4-diazepane dihydrochloride
  • CAS: 2320325-54-8

Core Science & Biosynthesis

Foundational

6-Methoxy-1,4-diazepane Dihydrochloride: Structural Characterization and Applications in Drug Discovery

As a Senior Application Scientist specializing in library design and scaffold functionalization, I have consistently observed that the selection of the right diamine pharmacophore can make or break a drug discovery progr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in library design and scaffold functionalization, I have consistently observed that the selection of the right diamine pharmacophore can make or break a drug discovery program. 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8) is a highly versatile, conformationally restricted 7-membered heterocyclic building block.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural advantages, and field-proven methodologies for incorporating it into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Dynamics

Quantitative Data Summary

To ensure precise stoichiometric calculations during high-throughput synthesis, the fundamental physicochemical properties of the dihydrochloride salt are summarized below.

PropertyValueCausality / Significance
Chemical Name 6-Methoxy-1,4-diazepane dihydrochlorideStandard IUPAC nomenclature.
CAS Number 2320325-54-8Unique registry identifier.
Molecular Formula C₆H₁₄N₂O · 2HCl (C₆H₁₆Cl₂N₂O)Dictates mass balance in synthesis.
Molecular Weight 203.11 g/mol Essential for molarity calculations.
Physical State Crystalline solidDihydrochloride salt prevents aerial oxidation.
Aqueous Solubility >50 mg/mLHigh solubility facilitates biphasic free-basing.
The Causality of the Dihydrochloride Salt Form

Free 1,4-diazepanes are typically viscous liquids or low-melting solids that rapidly absorb atmospheric carbon dioxide to form carbamates, leading to degradation and inaccurate weighing. By formulating 6-methoxy-1,4-diazepane as a dihydrochloride salt , we lock the secondary amines in a protonated, non-nucleophilic state. This dramatically enhances shelf-life, ensures a free-flowing crystalline powder for automated dispensing, and prevents premature oxidative degradation.

Stereoelectronic Effects and Pseudo-C2v Symmetry

A critical, often overlooked advantage of 6-methoxy-1,4-diazepane is its structural symmetry. The 7-membered ring contains a 3-carbon bridge (C5-C6-C7) between the two nitrogens (N4 and N1). Because the methoxy group sits exactly at the C6 position—the central carbon of this bridge—the two secondary amines are chemically equivalent.

Why this matters: This symmetry dictates that mono-functionalization (e.g., mono-Boc protection) yields a single regioisomer, completely bypassing the complex, low-yield chromatographic separations typically required for asymmetric diazepanes. Furthermore, the electronegative oxygen exerts an inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the adjacent amines, improving the membrane permeability of the final drug candidate.

The Role of 1,4-Diazepanes in Medicinal Chemistry

The 1,4-diazepane (homopiperazine) core is a privileged scaffold in medicinal chemistry[1]. It acts as a basic center, a hydrogen-bond acceptor, and a conformationally flexible linker that can adapt to various enzymatic pockets.

Targets Scaffold 1,4-Diazepane Scaffold LFA1 LFA-1 Antagonists (Immunosuppression) Scaffold->LFA1 Binding S-pocket FactorXa Factor Xa Inhibitors (Anticoagulants) Scaffold->FactorXa S4 Aryl-binding KLK7 Kallikrein 7 Inhibitors (Dermatitis/Cancer) Scaffold->KLK7 Prime Site Interaction Orexin Orexin Antagonists (Neurological Disorders) Scaffold->Orexin Receptor Antagonism

Fig 1. Core therapeutic applications of the 1,4-diazepane pharmacophore in modern drug discovery.

  • LFA-1 Antagonists: Diazepane derivatives have been optimized as high-affinity antagonists of the LFA-1/ICAM-1 interaction, crucial for immunosuppression[2].

  • Factor Xa Inhibitors: The diazepane moiety is specifically designed to interact with the S4 aryl-binding domain of the fXa active site, yielding potent antithrombotic activity[3].

  • Kallikrein 7 (KLK7) Inhibitors: 1,3,6-trisubstituted 1,4-diazepan-7-ones serve as highly selective inhibitors of human KLK7, targeting the prime site region of the enzyme for dermatitis and cancer therapies[4].

  • Orexin Receptor Antagonists: Diazepane-linked quinazolinones show excellent brain/plasma ratios and bioavailability for treating neurological disorders[5].

Experimental Workflows: Scaffold Functionalization

To utilize 6-methoxy-1,4-diazepane dihydrochloride in library synthesis, it must first be mono-protected, followed by orthogonal coupling. The following self-validating protocols are engineered for high yield and reproducibility.

Workflow Start 6-Methoxy-1,4-diazepane Dihydrochloride FreeBase Free-Basing (DCM / 2M NaOH) Start->FreeBase Neutralization Boc Mono-Boc Protection (0.8 eq Boc2O, 0 °C) FreeBase->Boc Nucleophilic Attack Purify Chromatographic Separation (Mono vs Di-Boc) Boc->Purify Isolate Mono-Boc Coupling Amide Coupling (HATU, DIPEA, R-COOH) Purify->Coupling Scaffold Functionalization Deprotect Boc Deprotection (4M HCl in Dioxane) Coupling->Deprotect Acidic Cleavage Product Functionalized Target Molecule Deprotect->Product Final Isolation

Fig 2. Step-by-step workflow for the asymmetric functionalization of the 1,4-diazepane scaffold.

Protocol 1: Statistical Mono-Boc Protection

Objective: Generate a mono-protected scaffold for subsequent asymmetric coupling.

  • Free-Basing: Suspend 6-methoxy-1,4-diazepane dihydrochloride (10.0 mmol, 1.0 eq) in a biphasic mixture of dichloromethane (DCM, 50 mL) and 2M aqueous NaOH (20 mL). Stir vigorously for 15 minutes.

    • Causality: The dihydrochloride must be neutralized to render the secondary amines nucleophilic. The biphasic system immediately partitions the free base into the organic layer, protecting it from aqueous degradation.

  • Phase Transfer & Reaction: Cool the biphasic mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 8.0 mmol, 0.8 eq) in DCM (10 mL) dropwise over 30 minutes.

    • Causality: Using sub-stoichiometric Boc₂O (0.8 eq) and low temperatures kinetically favors the formation of the mono-protected product over the di-Boc byproduct.

  • Extraction & Validation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Step: Perform TLC (DCM:MeOH:NH₄OH 90:9:1) with ninhydrin stain. The mono-Boc product will appear as a distinct purple spot (Rf ~0.4), validating the suppression of the di-Boc byproduct (Rf ~0.8, UV active but ninhydrin negative).

  • Purification: Purify via silica gel chromatography to isolate pure mono-Boc-6-methoxy-1,4-diazepane.

Protocol 2: HATU-Mediated Amide Coupling

Objective: Couple the mono-Boc protected scaffold to a carboxylic acid pharmacophore.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU forms a highly reactive HOAt ester. This is strictly required because the secondary amines of the 7-membered diazepane ring are sterically hindered; standard carbodiimides (like EDC) often result in poor yields.

  • Coupling: Add mono-Boc-6-methoxy-1,4-diazepane (1.0 eq) to the activated mixture. Stir at room temperature for 4 hours.

    • Self-Validation Step: Pull a 10 µL aliquot and perform LC-MS analysis. The presence of the target mass [M+H]⁺ confirms the success of the coupling, validating the reaction before progressing to workup.

  • Deprotection: Isolate the intermediate via aqueous workup, then dissolve in DCM and treat with 4M HCl in Dioxane for 2 hours to quantitatively cleave the Boc group, yielding the functionalized hydrochloride salt ready for biological screening.

References

  • ScienceDirect. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1". URL: [Link]

  • PubMed. "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity". URL: [Link]

  • PubMed. "Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors". URL: [Link]

  • Google Patents. "Application No. AU 2016295693 B2 (Orexin Receptor Antagonists)".

Sources

Exploratory

Comprehensive Technical Guide on 6-Methoxy-1,4-diazepane dihydrochloride: Molecular Characteristics, Mass Spectrometry, and Analytical Workflows

Introduction & Core Molecular Identity The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern medicinal chemistry. By expanding the traditional 6-membered piperazine ring into a 7-membered confor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Molecular Identity

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern medicinal chemistry. By expanding the traditional 6-membered piperazine ring into a 7-membered conformation, the spatial trajectory of attached pharmacophores is fundamentally altered. This conformational flexibility is critical in designing highly selective therapeutic agents, including TASK-1/3 channel inhibitors[1], Farnesyltransferase inhibitors[2], and Orexin 1 receptor (OX1R) PET imaging probes[3].

6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8) is a highly specialized derivative within this class[4]. The strategic placement of a methoxy group (-OCH3) at the C6 position introduces a localized dipole and a hydrogen bond acceptor. This modification subtly modulates the lipophilicity (LogP) and the basicity (pKa) of the adjacent secondary amines, allowing for fine-tuned pharmacokinetics in drug development.

Structural Causality: Why the Dihydrochloride Salt?

In its free base form (CAS: 1245647-35-1), 6-methoxy-1,4-diazepane is typically a hygroscopic oil that is highly susceptible to atmospheric oxidation and N-formylation from ambient CO2[5]. By reacting the free base with hydrochloric acid, both secondary amines are locked in a protonated state. This causality is twofold:

  • Chemical Stability: The protonated amines are sterically and electronically shielded from oxidative degradation.

  • Aqueous Solubility: The salt form drastically improves solubility in polar solvents, rendering it an ideal, handleable solid for high-throughput in vitro assays and complex synthetic workflows[6].

Table 1: Physicochemical & Spectrometric Properties
Property6-Methoxy-1,4-diazepane (Free Base)6-Methoxy-1,4-diazepane Dihydrochloride
CAS Number 1245647-35-12320325-54-8
Molecular Formula C6H14N2OC6H16Cl2N2O
Molecular Weight (Average) 130.19 g/mol 203.11 g/mol
Monoisotopic Exact Mass 130.1106 Da202.0639 Da
Detected [M+H]+ (ESI+) 131.1179 m/z131.1179 m/z (Salt dissociates)
Physical State Viscous Liquid / OilCrystalline Solid Powder

Mass Spectrometry & Exact Mass Determination

In high-resolution mass spectrometry (HRMS), distinguishing between isobaric compounds requires precise exact mass calculations. Exact mass (monoisotopic mass) is derived using the mass of the most abundant isotope of each element (e.g., 12C = 12.00000 Da, 1H = 1.007825 Da).

For the free base (C6H14N2O), the exact mass is calculated as 130.1106 Da [5]. The dihydrochloride salt (C6H16Cl2N2O) incorporates two chloride ions (35Cl = 34.96885 Da), yielding a monoisotopic mass of 202.0639 Da .

Causality in Ionization: During Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI), the non-covalent ionic bonds of the dihydrochloride salt completely dissociate in the aqueous mobile phase. Consequently, the mass spectrometer does not detect the intact salt. Instead, it detects the protonated free base, yielding an [M+H]+ precursor ion at m/z 131.1179 [7].

Self-Validating LC-HRMS Analytical Protocol

To ensure analytical trustworthiness, the following LC-HRMS protocol incorporates a self-validating feedback loop. By analyzing the mass error (Δppm) and the isotopic distribution, the system internally verifies the identity of the analyte without relying solely on chromatographic retention time.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 6-Methoxy-1,4-diazepane dihydrochloride in 1 mL of LC-MS grade water. Dilute to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The high aqueous solubility of the salt allows pure water for the stock. FA acts as a proton donor, ensuring both secondary amines are fully ionized in the liquid phase, maximizing the signal-to-noise ratio during ESI+.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

    • Causality: Because the protonated 1,4-diazepane is highly polar, a standard organic gradient would result in poor retention and co-elution with the solvent front. Starting at a highly aqueous 5% organic baseline ensures adequate hydrophobic interaction with the stationary phase.

  • Mass Analysis (ESI+): Operate the HRMS (Q-TOF or Orbitrap) in positive ion mode. Target the precursor mass of m/z 131.1179.

  • System Self-Validation: The protocol self-validates by comparing the empirical [M+H]+ m/z against the theoretical 131.1179 m/z.

    • Integrity Check: A mass error of < 5 ppm confirms the elemental composition. Furthermore, the absence of a 35Cl/37Cl isotopic signature (an M+2 peak of ~32% relative abundance) in the MS1 spectrum confirms complete in-source salt dissociation, validating the ionization parameters.

LCMS_Workflow Sample Sample Preparation (6-Methoxy-1,4-diazepane 2HCl) LC Liquid Chromatography (C18, 5% Initial Organic) Sample->LC 1 µg/mL in H2O/MeOH Ionization ESI+ Ionization (Salt Dissociation & Protonation) LC->Ionization Eluent MS1 MS1 Scan (Target m/z 131.1179 [M+H]+) Ionization->MS1 Gas Phase Ions Validation Self-Validation Gate (Mass Error < 5 ppm & No Cl Isotopes) MS1->Validation Data Integrity Check MS2 MS2 Spectra (Structural Elucidation) Validation->MS2 Pass

Figure 1: Self-validating LC-HRMS analytical workflow for 6-Methoxy-1,4-diazepane characterization.

Synthetic Utility & Quality Control Logic

In drug discovery, 1,4-diazepane derivatives are frequently utilized in nucleophilic aromatic substitution (SNAr) reactions or reductive aminations to synthesize complex chelators or receptor ligands[2][7]. Because 6-methoxy-1,4-diazepane contains two secondary amines, regioselective N-alkylation requires strict quality control to differentiate between mono-alkylated, di-alkylated, and unreacted species.

N-Alkylation Quality Control Protocol
  • Reaction Sampling: Extract a 10 µL aliquot from the reaction vessel, quench with 90 µL of cold methanol, and filter through a 0.22 µm PTFE syringe filter.

  • Intermediate LC-MS Analysis: Run the sample using the LC-MS protocol defined in Section 3.

  • Self-Validating QC Gate: The reaction self-validates its progression through mass shift tracking. The disappearance of the m/z 131.1179 peak (starting material) and the emergence of the target product mass (e.g., [M+R+H]+) confirms conversion. If the m/z 131.1179 peak persists alongside a di-alkylated mass artifact, the system flags a stoichiometric imbalance, preventing the advancement of impure material to the bioassay phase.

QC_Logic Start Synthesized Derivative (Crude Mixture) NMR 1H/13C NMR (Regioselectivity Check) Start->NMR HRMS HRMS Analysis (Exact Mass Match) Start->HRMS Decision Target Mass Error < 5 ppm & No m/z 131.1179? HRMS->Decision Pass Proceed to Bioassay Decision->Pass Yes (Validated) Fail Re-purify (Prep-HPLC) Decision->Fail No (Artifacts Detected)

Figure 2: Quality control logic tree for self-validating synthetic derivatization.

References

  • BLD Pharm. "6-Methoxy-1,4-diazepane dihydrochloride". bldpharm.com. 4[4]

  • Guidechem. "6-methoxy-1,4-diazepane 1245647-35-1 wiki". guidechem.com. 5[5]

  • Google Patents. "US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors". google.com. 1[1]

  • SciELO South Africa. "Chemical Speciation of Copper(II) 1,4-Diazepane Derivative of Pentacyclodecane: A Potential Anti-inflammatory Agent". scielo.org.za. 8[8]

  • NIH / PMC. "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism". nih.gov. 7[7]

  • ACS Publications. "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging". acs.org. 3[3]

  • ACS Publications. "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer". acs.org. 2[2]

  • ChemicalBook. "28795-81-5 CAS Manufactory". chemicalbook.com. 6[6]

Sources

Foundational

The Compass of Discovery: An In-depth Technical Guide to the Pharmacokinetic Profiling of 6-Methoxy-1,4-diazepane Derivatives

Foreword: Charting the Course from Molecule to Medicine In the intricate journey of drug discovery, understanding a compound's voyage through the body is as critical as its interaction with the therapeutic target. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course from Molecule to Medicine

In the intricate journey of drug discovery, understanding a compound's voyage through the body is as critical as its interaction with the therapeutic target. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of a promising class of molecules: 6-Methoxy-1,4-diazepane derivatives. These compounds, with their unique structural motifs, present both opportunities and challenges in optimizing their absorption, distribution, metabolism, and excretion (ADME) properties. As researchers, scientists, and drug development professionals, our goal is to navigate the complexities of ADME to select and refine candidates with the highest potential for clinical success. This document is not merely a collection of protocols; it is a strategic map, grounded in scientific integrity and practical experience, to guide your exploration of this important chemical space. Early and thorough ADME testing has a significant downstream impact on the potential success of a drug candidate.[1]

The Strategic Imperative: Why Early and Comprehensive PK Profiling Matters

The attrition of drug candidates in late-stage development due to poor pharmacokinetic properties is a costly and time-consuming reality of our industry. A proactive, integrated approach to ADME profiling during lead optimization is therefore not just advantageous, but essential.[2][3] For 6-Methoxy-1,4-diazepane derivatives, early characterization of their metabolic stability, permeability, and potential for drug-drug interactions allows for the establishment of robust structure-activity relationships (SAR) and structure-property relationships (SPR). This early data empowers medicinal chemists to make informed decisions, iteratively designing molecules with improved bioavailability and safety profiles, ultimately streamlining the path to clinical trials.[2][4]

Deconstructing the Journey: A Phased Approach to ADME Evaluation

The pharmacokinetic journey of a drug can be systematically evaluated through a tiered series of in vitro and in vivo studies. This phased approach allows for the efficient screening of multiple compounds and the detailed characterization of the most promising candidates.

ADME_Workflow cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Mechanistic Understanding cluster_2 Tier 3: In Vivo Confirmation T1_MetStab Metabolic Stability (Microsomes/Hepatocytes) T2_CYP_Inhib CYP450 Inhibition (IC50) T1_MetStab->T2_CYP_Inhib Prioritize stable compounds T1_Perm Permeability (PAMPA) T2_Caco2 Caco-2 Permeability (Efflux Assessment) T1_Perm->T2_Caco2 Investigate poor permeability T1_Sol Aqueous Solubility T3_Rodent_PK Rodent Pharmacokinetics (Single Dose) T2_Caco2->T3_Rodent_PK T2_CYP_Inhib->T3_Rodent_PK T2_PPB Plasma Protein Binding T2_PPB->T3_Rodent_PK Inform dose selection T3_MetID Metabolite Identification T3_Rodent_PK->T3_MetID Characterize in vivo exposure

Caption: Tiered approach to pharmacokinetic profiling.

The Laboratory Compass: Core In Vitro ADME Assays

In vitro ADME assays are the cornerstone of early pharmacokinetic profiling, providing critical insights that guide compound optimization and selection before advancing to more complex in vivo studies.[5]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. We must assess both passive permeability and the potential for active transport or efflux.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it an excellent model of the intestinal epithelium.[6][7][8][9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Compound Preparation: A stock solution of the 6-Methoxy-1,4-diazepane derivative is prepared in a suitable organic solvent (e.g., DMSO) and diluted in transport buffer (e.g., Hank's Balanced Salt Solution) to the final test concentration. The final solvent concentration should be kept low (e.g., <1%) to avoid cytotoxicity.

  • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) chamber of the Transwell™. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, the test compound is added to the basolateral (B) chamber, and samples are collected from the apical (A) chamber at the same time points.[8]

  • Sample Analysis: The concentration of the compound in all samples is determined by a validated LC-MS/MS method.[6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]

ParameterInterpretationImplication for 6-Methoxy-1,4-diazepane Derivatives
High Papp (A-B) Good passive permeabilityFavorable for oral absorption
Low Papp (A-B) Poor passive permeabilityMay require formulation strategies or structural modification
Efflux Ratio > 2 Substrate for efflux transporters (e.g., P-gp, BCRP)Reduced absorption and potential for drug-drug interactions
Efflux Ratio ≈ 1 Not a substrate for major efflux transportersFavorable for oral absorption

Table 1: Interpretation of Caco-2 Permeability Data.

Caco2_Assay cluster_0 Apical (A) Chamber cluster_1 Basolateral (B) Chamber Apical Add Compound Sample at T=x Caco2_Monolayer Caco-2 Cell Monolayer Apical->Caco2_Monolayer A to B Transport Basolateral Add Compound Sample at T=x Basolateral->Caco2_Monolayer B to A Transport (Efflux) Caco2_Monolayer->Apical Caco2_Monolayer->Basolateral

Caption: Bidirectional transport across a Caco-2 monolayer.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, and its ability to reach the site of action is influenced by its binding to plasma proteins.

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[10] Therefore, determining the extent of plasma protein binding is crucial. Equilibrium dialysis is considered the gold standard method.[10]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Compound Preparation: The 6-Methoxy-1,4-diazepane derivative is spiked into pooled human plasma at multiple concentrations.[11]

  • Dialysis Setup: The spiked plasma is added to the sample chamber of a RED device, and an equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass.[10][11]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.[11][12]

  • Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration in the buffer chamber represents the unbound drug concentration. To account for matrix effects during analysis, the plasma sample is mixed with an equal volume of PBS, and the buffer sample is mixed with an equal volume of blank plasma. All samples are then analyzed by LC-MS/MS.[11]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Fraction Unbound (fu)InterpretationImplication for 6-Methoxy-1,4-diazepane Derivatives
fu > 0.1 (10%) Low to moderate bindingHigher free concentration available for therapeutic effect
0.01 < fu < 0.1 High bindingChanges in protein levels may impact free drug concentration
fu < 0.01 (1%) Very high bindingSmall changes in binding can lead to large changes in free concentration; potential for drug displacement interactions

Table 2: Interpretation of Plasma Protein Binding Data.

Metabolism: The Biotransformation Engine

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[13]

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14][15]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture Preparation: The 6-Methoxy-1,4-diazepane derivative (at a low concentration, e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[15][16]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[15][17]

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14][15]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

In Vitro Half-life (t½)Intrinsic Clearance (CLint)Interpretation
> 30 minutesLowMetabolically stable, likely to have a longer in vivo half-life
10 - 30 minutesModerateModerate clearance, may have an acceptable in vivo half-life
< 10 minutesHighMetabolically labile, likely to be rapidly cleared in vivo

Table 3: Interpretation of Metabolic Stability Data.

It is crucial to assess whether a new drug candidate inhibits CYP enzymes, as this can lead to drug-drug interactions (DDIs) by affecting the metabolism of co-administered drugs.[13][18][19]

Experimental Protocol: CYP Inhibition (IC50) Assay

  • Incubation: A specific probe substrate for a major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) is incubated with human liver microsomes in the presence of a range of concentrations of the 6-Methoxy-1,4-diazepane derivative.[19][20]

  • Reaction Initiation and Termination: The reaction is started by adding NADPH and stopped after a short incubation period by adding a cold organic solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated.[13][19]

A low IC50 value indicates a higher potential for in vivo drug-drug interactions, which may require further investigation, such as determining the inhibition constant (Ki).[21]

The In Vivo Voyage: Rodent Pharmacokinetic Studies

While in vitro assays provide invaluable early data, in vivo studies are necessary to understand the complete pharmacokinetic profile in a living system.[22][23][24] Rodent models, such as mice and rats, are commonly used for initial in vivo PK assessments.[22][25]

Experimental Protocol: Single-Dose Rodent PK Study

  • Animal Model and Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered the 6-Methoxy-1,4-diazepane derivative via two different routes in separate groups: intravenous (IV) bolus and oral gavage (PO).[26] The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[22]

  • Plasma Preparation and Analysis: Plasma is isolated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS bioanalytical method.[27][28][29]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key PK parameters.[30][31][32][33]

ParameterDescriptionImportance for 6-Methoxy-1,4-diazepane Derivatives
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
Half-lifeThe time required for the plasma concentration to decrease by half
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation

Table 4: Key Pharmacokinetic Parameters from In Vivo Studies.

InVivo_PK Dosing Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation (NCA) Analysis->PK_Params

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Conclusion: Synthesizing the Data for Informed Decisions

The pharmacokinetic profiling of 6-Methoxy-1,4-diazepane derivatives is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By integrating the data from the described in vitro and in vivo assays, drug development teams can build a comprehensive understanding of a compound's ADME properties. This knowledge is paramount for identifying candidates with a higher probability of success in clinical trials, thereby accelerating the delivery of new and effective medicines to patients. The journey from a promising molecule to a life-changing therapy is long, but with a clear understanding of its pharmacokinetic profile, we can navigate it with greater confidence and precision.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175–185. Retrieved from [Link]

  • Kumar, P., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Research International, 33(60B), 569-580. Retrieved from [Link]

  • EMCrit. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Hatori, A., Yui, J., Yamasaki, T., Xie, L., Kumata, K., Wakizaka, H., ... & Zhang, M. R. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience. Retrieved from [Link]

  • Mediford Corporation. (n.d.). Determination of Drug Concentration | Bioanalysis Services. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408. Retrieved from [Link]

  • D'Amico, L., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 13(10), 1549. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Tsinman, K., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics, 14(4), 711. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Quanticate. (n.d.). PK Analysis | Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. PubChem. Retrieved from [Link]

  • Credevo. (2024, November 25). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. Retrieved from [Link]

  • The Comprehensive R Archive Network. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Medium. (2024, August 27). How Pharmacokinetic Analysis Software Reshapes Clinical Trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubChem. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • XenoTech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • MDPI. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • Choi, S., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2963–2966. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubChem. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Handling, Safety, and Application Protocols for 6-Methoxy-1,4-diazepane Dihydrochloride in Preclinical Discovery

Executive Summary & Chemical Identity 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. The 1,4-diazepane (homopiperazine) scaffold is a privileged structure frequently incorporated to modulate the physicochemical properties of lead compounds, such as enhancing aqueous solubility and altering target binding kinetics.

The strategic addition of a methoxy group at the C6 position introduces a stereocenter and an electronegative moiety that inductively modulates the pKa​ of the adjacent nitrogen atoms. Supplied as a dihydrochloride salt, this compound ensures long-term bench stability and resistance to atmospheric degradation[1].

Physicochemical Rationale: Why the Dihydrochloride Salt?

Free secondary amines in 1,4-diazepanes are notoriously prone to atmospheric oxidation and rapid reaction with ambient carbon dioxide to form insoluble carbamate salts. By protonating both nitrogen atoms (forming the 2HCl salt), the lone pairs are sequestered. This renders the molecule chemically inert to atmospheric electrophiles, significantly enhancing its shelf life and aqueous solubility compared to its free-base counterpart.

Table 1: Chemical Identity and Physical Properties
PropertyValue
Chemical Name 6-Methoxy-1,4-diazepane dihydrochloride
CAS Registry Number 2320325-54-8
Molecular Formula C6H16Cl2N2O (Base: C6H14N2O)
Molecular Weight 203.11 g/mol
Physical Form Solid (typically crystalline powder)
Solubility Highly soluble in H2O and DMSO; insoluble in non-polar organics

Comprehensive Safety Data Sheet (SDS) Profiling

While specific empirical toxicity data for novel derivatives can be sparse, 6-methoxy-1,4-diazepane dihydrochloride must be handled according to the hazard profile of homologous cyclic amine hydrochlorides[2].

Mechanistic Toxicology

Unlike the free base of 1,4-diazepane, which is highly corrosive and causes severe skin burns (H314)[3][4], the dihydrochloride salt is primarily an irritant. However, its high aqueous solubility means it can rapidly dissolve in sweat or ocular fluid. Upon dissolution, the hydrochloride salt dissociates, locally lowering the pH and causing protein denaturation in mucosal membranes[4]. Furthermore, the lipophilic nature of the methoxy-diazepane core allows it to permeate lipid bilayers once buffered to physiological pH, potentially leading to off-target neurological effects (STOT SE 3)[2].

Table 2: Anticipated GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 2AH319: Causes serious eye irritation
STOT - Single Exposure Category 3H335: May cause respiratory irritation

Self-Validating Handling & Storage Protocols

To ensure both operator safety and compound integrity, handling must follow a self-validating system:

  • Weighing & Dispensing: Perform all weighing inside a Class II biological safety cabinet or a vented powder hood to prevent inhalation of aerosolized dust.

    • Validation Step: Use an anti-static bar to prevent powder scattering, ensuring the mass weighed matches the mass transferred to the reaction vessel.

  • Storage Conditions: Store at 2-8°C in a tightly sealed, amber glass vial backfilled with inert gas (Argon or Nitrogen).

    • Causality: Although the salt is stable, the material is highly hygroscopic. Moisture ingress will lead to deliquescence and subsequent hydrolytic degradation.

  • PPE Requirements: Nitrile gloves (double-gloved), tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) (to prevent lateral dust ingress), and a flame-resistant lab coat[5].

Experimental Workflow: Free-Basing for Organic Synthesis

In many synthetic routes (e.g., Buchwald-Hartwig amination or reductive amination), the reactive free base of 6-methoxy-1,4-diazepane is required. The following is a self-validating, step-by-step protocol for converting the dihydrochloride salt to the free base.

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 equivalent of 6-Methoxy-1,4-diazepane dihydrochloride in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v).

  • Basification: Slowly add 2.5 equivalents of an aqueous Potassium Carbonate ( K2​CO3​ ) solution dropwise while stirring vigorously at 0°C.

    • Causality: K2​CO3​ is preferred over strong bases like NaOH to prevent potential base-catalyzed side reactions or excessive exotherms. The 2.5 eq ensures complete neutralization of the 2HCl equivalents plus a slight excess.

  • Validation of Deprotonation: Stop stirring and allow the biphasic layers to separate. Spot the aqueous layer on pH paper.

    • Self-Validation: The pH must be ≥10 . If not, add more K2​CO3​ . At pH 10, both nitrogens ( pKa​ ~9.0 and ~6.5) are fully deprotonated.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer two additional times with fresh DCM to ensure maximum recovery of the highly soluble free base.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) at ≤30°C .

    • Causality: The free base is volatile; excessive heat during concentration will lead to significant product loss.

FreeBasingWorkflow A 6-Methoxy-1,4-diazepane Dihydrochloride (Salt) B Add K2CO3 (aq) + DCM at 0°C A->B Suspend & Neutralize C Check Aqueous pH (Must be >= 10) B->C Validation Step D Phase Separation C->D pH Confirmed E Organic Layer (DCM) Contains Free Base D->E Extract (Bottom Layer) F Aqueous Layer Contains KCl + H2O D->F Discard G Dry over Na2SO4 & Concentrate (<30°C) E->G Remove Water & Solvent H Purified Free Base Ready for Synthesis G->H Yield Isolation

Workflow for converting 6-methoxy-1,4-diazepane dihydrochloride to its reactive free base.

Pharmacokinetic & Structural Rationale

To understand why this specific derivative is chosen in drug design, we must analyze how the methoxy group influences the molecule's behavior in vivo. The electronegative oxygen atom exerts an inductive pull (-I effect) on the diazepane ring. This lowers the basicity ( pKa​ ) of the nearby amines, ensuring a higher fraction of the drug remains un-ionized at physiological pH (7.4). This directly increases the effective distribution coefficient ( logD ), facilitating superior Blood-Brain Barrier (BBB) penetration for CNS targets.

PK_Rationale Node1 Methoxy Substitution at C6 Position Node2 Inductive Effect (-I) Lowers Amine pKa Node1->Node2 Electronic Node3 Increased Lipophilicity (Higher logP) Node1->Node3 Steric/Hydrophobic Node4 Enhanced Membrane Permeability Node2->Node4 Less Ionized at pH 7.4 Node3->Node4 Lipid Partitioning Node5 Improved Blood-Brain Barrier Penetration Node4->Node5 CNS Targeting

Mechanistic pathway illustrating how C6-methoxy substitution enhances CNS drug delivery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7006656, 1,4-Diazepane-1-carbaldehyde." PubChem, 2026. URL:[Link]

  • NextSDS. "tert-butyl 6-methoxy-1,4-diazepane-1-carboxylate — Chemical Substance Information." NextSDS, 2026. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 6-Methoxy-1,4-diazepane dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Standard Operating Procedure & Synthetic Protocol Introduction and Strategic Rationale Diazepane derivatives, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Standard Operating Procedure & Synthetic Protocol

Introduction and Strategic Rationale

Diazepane derivatives, particularly 1,4-diazepanes, are privileged scaffolds in modern drug discovery, frequently utilized to modulate the physicochemical properties of lead compounds, such as improving aqueous solubility and tuning basicity [1]. The incorporation of a methoxy group at the 6-position of the 1,4-diazepane ring introduces a hydrogen bond acceptor and alters the conformational dynamics of the seven-membered ring, which can be critical for target binding affinity.

As a Senior Application Scientist, I have designed this protocol to prioritize regioselectivity, scalability, and operational safety . The direct O-methylation of unprotected 1,4-diazepan-6-ol is unfeasible due to the highly nucleophilic nature of the secondary amines, which would rapidly undergo N-methylation. Therefore, a three-step sequence is required:

  • Global N-Protection: Shielding the secondary amines.

  • O-Alkylation: Selective Williamson ether synthesis at the C6 hydroxyl.

  • Global Deprotection & Salt Formation: Simultaneous removal of protecting groups and precipitation of the target as a stable dihydrochloride salt [2].

We utilize the tert-butyloxycarbonyl (Boc) protecting group. Boc groups are robust under the strongly basic conditions required for O-methylation (NaH) but are cleanly and quantitatively cleaved under anhydrous acidic conditions, directly yielding the desired hydrochloride salt without requiring a separate salt-formation step [3].

Synthetic Workflow Diagram

SynthesisWorkflow SM 1,4-Diazepan-6-ol (Starting Material) Int1 1,4-Bis(Boc)- 1,4-diazepan-6-ol (Intermediate 1) SM->Int1 Boc2O, TEA DCM, 0°C to RT Int2 1,4-Bis(Boc)- 6-methoxy-1,4-diazepane (Intermediate 2) Int1->Int2 NaH, MeI THF, 0°C to RT Product 6-Methoxy-1,4-diazepane dihydrochloride (Target) Int2->Product 4M HCl/Dioxane RT, 3h

Fig 1: Three-step synthetic route to 6-Methoxy-1,4-diazepane dihydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected metrics for a standard 10-gram scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected YieldReaction Time
1 1,4-Diazepan-6-ol [1]116.161.0010.0 gN/AN/A
Di-tert-butyl dicarbonate (Boc₂O)218.252.1039.4 gN/A12 h
Triethylamine (TEA)101.193.0026.1 gN/AN/A
Product: Intermediate 1316.40N/A~25.8 g95% N/A
2 Intermediate 1316.401.0025.0 gN/AN/A
Sodium Hydride (60% in oil)24.001.504.74 gN/A30 min (deprot.)
Iodomethane (MeI)141.941.5016.8 gN/A4 h
Product: Intermediate 2330.42N/A~23.5 g90% N/A
3 Intermediate 2330.421.0020.0 gN/AN/A
4M HCl in Dioxane36.4610.0150 mLN/A3 h
Product: Final Target [2]203.11N/A~11.6 g95% N/A

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,4-Bis(Boc)-1,4-diazepan-6-ol

Causality Note: Triethylamine acts as an acid scavenger to neutralize the protons released during the nucleophilic attack of the amines on the Boc anhydride, driving the reaction to completion.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge the system with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 1,4-Diazepan-6-ol (10.0 g, 86.1 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Add Triethylamine (26.1 g, 258 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve Boc₂O (39.4 g, 180.8 mmol) in DCM (50 mL). Transfer to the addition funnel and add dropwise to the reaction mixture over 30 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours.

  • Validation (In-Process): Monitor via TLC (Silica, 9:1 DCM:MeOH, Ninhydrin stain). The starting material (R_f ~ 0.1) should be completely consumed, replaced by a higher R_f spot (~0.6).

  • Workup: Wash the organic layer sequentially with 1M aqueous citric acid (2 x 100 mL) to remove unreacted TEA, followed by saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 1 as a viscous colorless oil or white solid.

Step 2: Synthesis of 1,4-Bis(Boc)-6-methoxy-1,4-diazepane

Causality Note: Sodium hydride is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol. The resulting alkoxide is a strong nucleophile that rapidly reacts with the electrophilic methyl iodide via an S_N2 mechanism.

  • Setup: Flame-dry a 500 mL round-bottom flask. Maintain a strict N₂ atmosphere.

  • Base Addition: Suspend NaH (60% dispersion in mineral oil, 4.74 g, 118.5 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL). Cool to 0 °C.

  • Alkoxide Formation: Dissolve Intermediate 1 (25.0 g, 79.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Iodomethane (16.8 g, 118.5 mmol) dropwise. Safety: MeI is a volatile alkylating agent; perform strictly in a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench excess NaH by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Workup: Dilute with Ethyl Acetate (EtOAc, 200 mL). Separate the layers. Wash the organic phase with water (100 mL) and brine (100 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Intermediate 2 as a clear oil.

Step 3: Synthesis of 6-Methoxy-1,4-diazepane dihydrochloride

Causality Note: The use of anhydrous HCl in dioxane prevents the hydrolysis of the methoxy ether while efficiently cleaving the carbamate (Boc) linkages. The non-polar nature of dioxane causes the highly polar dihydrochloride salt to precipitate, driving the reaction forward and simplifying isolation.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

  • Reaction: Dissolve Intermediate 2 (20.0 g, 60.5 mmol) in 4M HCl in Dioxane (150 mL).

  • Observation: Stir at RT. Vigorous gas evolution (CO₂ and isobutylene) will occur initially. Within 30-60 minutes, a white precipitate will begin to form.

  • Completion: Continue stirring for a total of 3 hours to ensure complete deprotection.

  • Isolation: Dilute the suspension with anhydrous Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under a stream of N₂ using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold anhydrous Diethyl Ether (2 x 50 mL). Dry the white solid under high vacuum at 40 °C for 12 hours to remove residual solvents.

  • Final Validation: Confirm the structure of the final target via ¹H NMR (D₂O) and LC-MS. The mass spectrum should show the [M+H]⁺ peak at m/z 131.1.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Application

Application Note: 6-Methoxy-1,4-diazepane Dihydrochloride as a Strategic Building Block in Target-Directed Drug Discovery

Executive Summary The transition from flat, two-dimensional aromatic rings to highly saturated, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. While piperazine has historically dominated as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to highly saturated, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. While piperazine has historically dominated as a versatile linker and pharmacophore, its rigid chair conformation often limits vector projection in complex binding pockets. 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8) emerges as a superior, next-generation building block. By expanding to a seven-membered homopiperazine ring and introducing a stereoelectronically active methoxy group, this compound offers enhanced conformational flexibility, altered basicity, and an additional hydrogen-bond acceptor.

This application note provides an authoritative guide on the physicochemical rationale, strategic applications, and field-proven synthetic protocols for incorporating 6-methoxy-1,4-diazepane dihydrochloride into drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The selection of a diamine building block profoundly impacts the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound. The shift from a standard piperazine to a 6-methoxy-1,4-diazepane is driven by specific structural causalities:

  • Escape from Flatland (Increased Fsp³): The seven-membered diazepane ring increases the fraction of sp³ hybridized carbons. This structural complexity often translates to higher aqueous solubility and reduced off-target promiscuity[1].

  • Conformational Flexibility: Unlike the rigid chair of piperazine, 1,4-diazepane adopts a flexible twist-chair conformation. This allows the two nitrogen vectors to adapt dynamically to the binding site.

  • The Methoxy Effect: The substitution at the 6-position introduces a critical hydrogen-bond acceptor. Furthermore, the inductive electron-withdrawing nature of the oxygen subtly lowers the pKa of the adjacent secondary amines. This pKa modulation is a proven strategy to enhance membrane permeability and mitigate hERG channel liabilities.

  • Salt Form Stability: Free base diazepanes are notoriously hygroscopic oils that complicate high-throughput parallel synthesis. The dihydrochloride salt is a bench-stable, free-flowing powder, ensuring precise stoichiometric control.

Table 1: Comparative Physicochemical Properties
PropertyPiperazine1,4-Diazepane6-Methoxy-1,4-diazepane
Ring Size 6-membered7-membered7-membered
H-Bond Acceptors 223 (due to methoxy oxygen)
Conformational State Rigid chairFlexible twist-chairRestricted flexible (O-Me lock)
Physical State (Free Base) SolidHygroscopic liquidHygroscopic liquid
Physical State (2HCl Salt) Stable powderStable powderHighly stable, free-flowing powder

Strategic Applications in Medicinal Chemistry

The integration of the diazepane core has yielded significant breakthroughs across diverse therapeutic targets.

GPCR Antagonists: Histamine-3 (H3) Receptors

In the pursuit of selective H3 receptor antagonists for cognitive and sleep disorders, spirofused diazepane scaffolds have demonstrated remarkable efficacy. The expanded ring size allows the molecule to project its basic nitrogen deeper into the receptor's binding pocket. Studies have shown that diazepane-based amides achieve nanomolar potency and superior brain-to-plasma ratios (~3.0) following intravenous dosing in murine models, outperforming their piperazine counterparts[2].

Metalloenzyme Inhibitors: Carbonic Anhydrases

Homopiperazines are increasingly utilized in the design of metalloenzyme inhibitors. Recent developments in targeting human Carbonic Anhydrases (hCAs) to alleviate paclitaxel-induced peripheral neuropathy have leveraged homopiperazine benzenesulfonamides. X-ray crystallographic analysis revealed that the homopiperazine ring adopts a distinct spatial orientation compared to piperazine, optimizing critical interactions within the enzyme's tail-binding region and yielding low-nanomolar ( Ki​ = 1.0–9.7 nM) inhibitors[3].

LeadOpt Core Core Scaffold (e.g., Pyrimidine) Coupling Coupling Reaction (SNAr / Buchwald) Core->Coupling BB 6-Methoxy-1,4-diazepane 2HCl BB->Coupling Lead Optimized Lead (Improved PK/PD) Coupling->Lead Yields

Workflow for integrating 6-methoxy-1,4-diazepane into lead optimization.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to recognize that protocols fail when the underlying chemistry of the starting materials is ignored. Because 6-methoxy-1,4-diazepane is supplied as a dihydrochloride salt , all coupling and alkylation reactions must account for the in situ generation of the free amine.

Protocol 1: Regioselective Reductive Amination

This protocol describes the mono-alkylation of the diazepane ring using an aldehyde.

Causality & Rationale: Reductive amination requires the initial formation of an imine. If the dihydrochloride salt is not neutralized, the amine remains protonated (ammonium), and nucleophilic attack on the aldehyde cannot occur. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to liberate the free amine without interfering with the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₃CN due to its lower toxicity and optimal performance in weakly acidic to neutral conditions.

Step-by-Step Methodology:

  • Free-Basing: Suspend 6-methoxy-1,4-diazepane dihydrochloride (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Add DIPEA (2.5 mmol, 2.5 eq) dropwise at room temperature. Stir for 15 minutes until the suspension becomes a clear solution.

  • Imine Formation: Add the target aldehyde (0.9 mmol, 0.9 eq to prevent over-alkylation). Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check (LC-MS): Before proceeding, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Do not add the reducing agent until >95% conversion to the imine/enamine intermediate is confirmed.

  • Reduction: Once validated, add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) in one portion. Stir for 12 hours at room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Cross-Coupling for N-Aryl Diazepanes

Coupling a secondary amine to an aryl halide is a staple in kinase inhibitor synthesis.

Causality & Rationale: The bulky, seven-membered ring of the diazepane requires a highly active, sterically accommodating catalyst system. RuPhos is the ligand of choice for secondary cyclic amines. Furthermore, because the starting material brings two equivalents of HCl into the reaction, the base stoichiometry must be strictly adjusted (minimum 4.0 equivalents of NaOtBu) to ensure both salt neutralization and participation in the catalytic cycle.

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions
EntryCatalyst / LigandBase (Equivalents)SolventTemp (°C)Yield (%)Causality / Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃ (4.0 eq)Toluene10045%Weak base insufficient for rapid 2HCl neutralization.
2Pd₂(dba)₃ / BINAPNaOtBu (4.0 eq)Toluene10068%Stronger base improves free-basing; ligand too rigid.
3 Pd(OAc)₂ / RuPhos NaOtBu (4.0 eq) 1,4-Dioxane 100 89% RuPhos accommodates bulky 7-membered ring perfectly.
4Pd(OAc)₂ / RuPhosNaOtBu (2.0 eq)1,4-Dioxane10015%Insufficient base to neutralize the dihydrochloride salt.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, charge the aryl bromide (1.0 mmol), 6-methoxy-1,4-diazepane dihydrochloride (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and NaOtBu (4.5 mmol, 4.5 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 16 hours.

  • Self-Validation Check (TLC): Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc 7:3). The formation of a highly polar, UV-active spot indicates product formation.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Mechanism Salt 6-Methoxy-1,4-diazepane 2HCl Base Free Basing with Base (e.g., NaOtBu) Salt->Base + Base FreeAmine Free Diamine Intermediate Base->FreeAmine Coord Amine Coordination & Deprotonation FreeAmine->Coord PdCat Pd Catalyst + Ligand (Oxidative Addition) PdCat->Coord RedElim Reductive Elimination Coord->RedElim RedElim->PdCat Catalyst Regeneration Product N-Aryl Diazepane Product RedElim->Product

Buchwald-Hartwig coupling mechanism utilizing the dihydrochloride salt.

References

  • Sun, C.-M. (2005). "Design and Synthesis of Combinatorial Scaffolds-Diazepinone and Homopiperazine." Letters in Drug Design & Discovery. Available at:[Link][1]

  • Brown, D. G., et al. (2014). "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Journal of Medicinal Chemistry. Available at:[Link][2]

  • Micheli, L., et al. (2025). "Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy." Journal of Medicinal Chemistry. Available at:[Link][3]

Sources

Method

Application Note: 6-Methoxy-1,4-diazepane Dihydrochloride in Heterocyclic Synthesis and Drug Design

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 6-Methoxy-1,4-diazepane dihydrochloride (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8)

Executive Summary & Scientific Rationale

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-rich aromatic rings) is a critical strategy to improve the clinical success of small molecules. While piperazine is a ubiquitous linker and pharmacophore, its rigid 6-membered structure often leads to poor aqueous solubility and high target promiscuity.

1,4-Diazepanes (homopiperazines) offer a "conformational expansion" approach, providing a flexible 7-membered ring that can adapt to complex binding pockets, such as the active sites of Sigma receptors[1] and Rho-kinases[2]. However, highly flexible rings can suffer from entropic penalties upon target binding.

The introduction of the 6-methoxy substituent in 6-Methoxy-1,4-diazepane dihydrochloride provides three distinct structural and physicochemical advantages:

  • Conformational Restriction: The steric bulk of the methoxy group restricts the pseudo-rotation of the 7-membered ring, pre-organizing the diamine into a bioactive conformation.

  • Physicochemical Optimization: The electronegative oxygen exerts an inductive effect that slightly lowers the pKa​ of the adjacent basic amines. Furthermore, polar cyclic amines like substituted 1,4-diazepanes have been proven to significantly reduce human protein binding (hPB), thereby increasing the free fraction ( fu​ ) of the drug in whole blood[3].

  • Handling Stability: Free-base diazepanes are typically hygroscopic, viscous liquids prone to N-oxidation. The dihydrochloride salt is a bench-stable, free-flowing powder that ensures stoichiometric precision during synthesis.

Table 1: Comparative Physicochemical Impact of Amine Scaffolds

Data summarizes the general structural impact of scaffold switching in heterocyclic drug design.

Amine ScaffoldRing SizeRelative Lipophilicity (LogD)Human Protein Binding (hPB)Key Structural Feature
Piperazine 6ModerateHighRigid, planar geometry
1,4-Diazepane 7HighModerateHigh flexibility, lipophilic
6-Methoxy-1,4-diazepane 7LowLowH-bond acceptor, restricted conformation

Synthetic Applications in Drug Discovery

6-Methoxy-1,4-diazepane dihydrochloride is primarily utilized as a bifunctional building block. The secondary amines can be sequentially or symmetrically functionalized via Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, or sulfonylation.

Functionalization of Heteroaryl Cores (Kinase & GPCR Ligands)

Diazepane derivatives are heavily featured in the design of Cannabinoid receptor 2 (CB2) agonists[4] and Rho-kinase inhibitors (e.g., Fasudil analogues)[2]. The attachment of the 6-methoxy-1,4-diazepane ring to a halogenated heterocycle (such as a quinazoline, pyrimidine, or isoquinoline) is typically achieved via SNAr.

SNAr_Workflow A 6-Methoxy-1,4-diazepane Dihydrochloride B In situ Freebasing (DIPEA, DMF) A->B Base addition D SNAr Reaction (80-100°C) B->D Active Nucleophile C Heteroaryl Halide (e.g., 4-Cl-Quinazoline) C->D Electrophile E Target Scaffold (Kinase Inhibitor) D->E Purification

Figure 1: Workflow for the SNAr functionalization of heterocyclic cores using 6-methoxy-1,4-diazepane.

Sulfonylation for Inflammasome and Protease Inhibitors

The reaction of 1,4-diazepanes with sulfonyl chlorides yields sulfonamides, a motif frequently used to target the NLRP3 inflammasome[3]. The 6-methoxy group provides an additional hydrogen-bond acceptor that can interact with the target's active site residues, improving binding affinity.

Mechanism Root 1,4-Diazepane Core Sub1 7-Membered Ring Flexibility Root->Sub1 Sub2 6-Methoxy Substitution Root->Sub2 Effect1 Improved Target Residence Time Sub1->Effect1 Conformational adaptation Effect2 Reduced LogD & Improved Solubility Sub2->Effect2 Polarity increase Effect3 H-Bond Acceptor Interactions Sub2->Effect3 Kinase hinge binding

Figure 2: Physicochemical logic of integrating the 6-methoxy-1,4-diazepane scaffold into drug design.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated to ensure reproducibility and troubleshooting capability.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Chlorides

Objective: To synthesize a mono-alkylated 6-methoxy-1,4-diazepane derivative from a reactive heteroaryl chloride (e.g., 2-chloroquinoline).

Reagents:

  • 6-Methoxy-1,4-diazepane dihydrochloride (1.2 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Free Base: Suspend 6-methoxy-1,4-diazepane dihydrochloride (1.2 equiv) in anhydrous DMF at room temperature under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.5 equiv) dropwise to the suspension. Stir for 15 minutes.

    • Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base to be neutralized into the active free-base nucleophile. The remaining 1.5 equivalents serve as an acid scavenger for the HCl generated during the SNAr reaction. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride.

  • Electrophile Addition: Add the heteroaryl chloride (1.0 equiv) in a single portion.

  • Heating: Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor progression via LC-MS.

    • Causality: The 7-membered ring is slightly more sterically hindered than a standard piperazine; elevated temperatures are required to overcome the activation energy barrier of the SNAr transition state.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient containing 1% NH4​OH ).

    • Causality: The basic secondary amine will streak on standard silica. The addition of 1% NH4​OH neutralizes the acidic silanol groups on the silica gel, ensuring sharp elution bands.

Protocol B: Regioselective N-Sulfonylation

Objective: To generate an N-sulfonyl-6-methoxy-1,4-diazepane intermediate for inflammasome inhibitor synthesis.

Reagents:

  • 6-Methoxy-1,4-diazepane dihydrochloride (1.0 equiv)

  • Arylsulfonyl chloride (1.0 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Cooling: Suspend 6-methoxy-1,4-diazepane dihydrochloride in anhydrous DCM and cool the flask to 0 °C using an ice bath.

  • Neutralization: Add TEA (3.0 equiv) dropwise and stir for 10 minutes.

  • Controlled Addition: Dissolve the arylsulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Causality: Sulfonylation is a highly exothermic, rapid reaction. Dropwise addition at 0 °C is critical to prevent bis-sulfonylation (reaction at both nitrogen atoms) and to minimize the hydrolysis of the sulfonyl chloride by any adventitious moisture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench with water. Separate the organic layer, wash with brine, dry over MgSO4​ , and evaporate. Purify via reverse-phase preparative HPLC if bis-sulfonylated byproducts are detected.

Conclusion

The utilization of 6-Methoxy-1,4-diazepane dihydrochloride allows medicinal chemists to fine-tune the physicochemical properties of drug candidates. By replacing traditional piperazine linkers with this substituted homopiperazine, researchers can achieve lower human protein binding, improved aqueous solubility, and highly specific conformational targeting for kinases and GPCRs. The robust protocols provided ensure that this building block can be integrated into high-throughput synthesis pipelines with high fidelity.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL
  • Source: PubMed / National Institutes of Health (NIH)

Sources

Application

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 6-Methoxy-1,4-diazepane Dihydrochloride

Executive Summary The incorporation of 1,4-diazepane (homopiperazine) scaffolds is a highly effective strategy in modern drug discovery for modulating the pharmacokinetic and spatial properties of lead compounds. Specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of 1,4-diazepane (homopiperazine) scaffolds is a highly effective strategy in modern drug discovery for modulating the pharmacokinetic and spatial properties of lead compounds. Specifically, 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8)[1] offers a unique vector projection compared to standard piperazines, while the C6-methoxy group introduces a hydrogen-bond acceptor that alters the local lipophilicity and basicity of the adjacent amines.

This application note provides a self-validating, expert-level protocol for the mono-arylation of 6-methoxy-1,4-diazepane via the Buchwald-Hartwig cross-coupling reaction. Because the reagent is supplied as a hygroscopic dihydrochloride salt, standard coupling protocols must be rigorously adapted to account for base stoichiometry, catalyst selection, and moisture control[2].

Mechanistic Rationale & Structural Insights (E-E-A-T)

Structural Symmetry and Regioselectivity

A critical advantage of 6-methoxy-1,4-diazepane is its internal plane of symmetry. The methoxy group at the C6 position sits on the axis of symmetry bisecting the C2-C3 bond. Consequently, the N1 and N4 nitrogen atoms are chemically equivalent. This geometric reality dictates that mono-arylation will yield a single regioisomer, eliminating the need for complex orthogonal protecting group strategies and vastly simplifying downstream purification.

The Causality of Base Stoichiometry

The most common point of failure when utilizing amine hydrochloride salts in transition-metal catalysis is inadequate base stoichiometry. The Buchwald-Hartwig amination mechanism relies on the deprotonation of a palladium-amine intermediate to facilitate reductive elimination[3]. When using 6-methoxy-1,4-diazepane dihydrochloride, the base must serve two distinct functions:

  • Salt Neutralization : Exactly 2.0 equivalents of base are consumed immediately to liberate the free diamine.

  • Catalytic Turnover : An additional 1.1 to 1.5 equivalents are required to drive the catalytic cycle[4].

Failing to provide ≥3.1 equivalents of a strong base (e.g., NaOtBu or Cs₂CO₃) results in the stalling of the reaction at the amine-coordination step, leading to catalyst degradation (visible as a precipitation of palladium black).

Catalyst and Ligand Dynamics

For the cross-coupling of secondary cyclic amines like homopiperazines, bulky, electron-rich ligands are mandatory to prevent unproductive β -hydride elimination[3]. Bidentate ligands such as BINAP[4],[5] or sterically demanding dialkylbiaryl phosphines like XPhos[2] accelerate the rate-limiting reductive elimination step, ensuring high yields even with electron-rich or sterically hindered aryl halides.

CatalyticCycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OA + Aryl Halide AmineCoord Amine Coordination (Requires 2 eq Base for Salt Neutralization) OA->AmineCoord + Diazepane·2HCl Deprot Deprotonation [Pd(II)(Ar)(NR2)] AmineCoord->Deprot + Base RE Reductive Elimination Product Formation Deprot->RE - Base·HCl RE->Pd0 Release Product

Buchwald-Hartwig catalytic cycle for 1,4-diazepane dihydrochloride highlighting base stoichiometry.

Quantitative Optimization of Reaction Conditions

The following table summarizes the optimization landscape for coupling 6-methoxy-1,4-diazepane dihydrochloride with a model aryl bromide. The data highlights the critical relationship between base equivalents and overall yield.

Table 1: Optimization of Base and Ligand for Homopiperazine Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5%)BINAP (10%)NaOtBu (1.5)Toluene100<5%Complete failure; insufficient base for salt neutralization.
2Pd(OAc)₂ (5%)BINAP (10%)NaOtBu (3.5)Toluene10068%Moderate yield; BINAP is effective but slower than XPhos[4].
3Pd₂(dba)₃ (2.5%)XPhos (10%)NaOtBu (3.5)1,4-Dioxane10085%Rapid conversion; XPhos promotes fast reductive elimination[2].
4Pd(OAc)₂ (5%)XPhos (10%)Cs₂CO₃ (4.0)1,4-Dioxane11082%Slower reaction, but provides superior functional group tolerance[5].

Self-Validating Experimental Protocol

This methodology is designed to be a self-validating system. Visual cues (color changes) and specific in-process controls (IPCs) are embedded to ensure the integrity of the reaction at every step.

Reagents and Equipment
  • Amine : 6-Methoxy-1,4-diazepane dihydrochloride (1.2 equiv.)

  • Electrophile : Aryl Bromide or Iodide (1.0 equiv.)

  • Catalyst/Ligand : Pd₂(dba)₃ (2.5 mol%) / XPhos (10 mol%)

  • Base : Sodium tert-butoxide (NaOtBu) (3.5 equiv.)

  • Solvent : Anhydrous, degassed 1,4-Dioxane (0.2 M)

  • Equipment : Oven-dried Schlenk tube or sealed pressure vial, magnetic stir bar.

Step-by-Step Methodology

Step 1: Reagent Preparation (Dry Phase)

  • Transfer the oven-dried Schlenk tube to a desiccator to cool.

  • Weigh the 6-Methoxy-1,4-diazepane dihydrochloride (1.2 equiv.) rapidly. Causality: The dihydrochloride salt is highly hygroscopic. Prolonged exposure to ambient humidity will introduce water, which can hydrolyze the Pd-amido intermediate and stall the reaction.

  • Add the Aryl Bromide (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and NaOtBu (3.5 equiv.) directly into the tube.

Step 2: Atmospheric Control 4. Seal the tube with a septum. Connect to a Schlenk line. 5. Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Pd(0) complexes are highly sensitive to oxygen. This step ensures the active catalyst is not prematurely oxidized to an inactive Pd(II) species.

Step 3: Solvent Addition & Activation 6. Add anhydrous, sparged 1,4-Dioxane via syringe to achieve a 0.2 M concentration. 7. Self-Validation Check : Upon solvent addition and initial stirring at room temperature, the solution should transition from a dark purple/red (Pd₂(dba)₃) to a deep red-brown, indicating the formation of the active L₂Pd(0) species.

Step 4: Cross-Coupling Execution 8. Replace the septum with a Teflon-lined screw cap under positive Argon flow. 9. Submerge the vial in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. Causality: Vigorously stirring is required because the reaction is heterogeneous (NaOtBu and generated NaCl/NaBr are insoluble in Dioxane).

Step 5: In-Process Control (IPC) & Workup 10. Cool the reaction to room temperature. 11. Self-Validation Check : Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. You should observe a single major peak corresponding to the mono-arylated product (due to the symmetry of the diazepane ring). 12. Quench the reaction by diluting with Ethyl Acetate (3x reaction volume) and filter the mixture through a short pad of Celite to remove palladium particulates and inorganic salts.

Step 6: Purification 13. Concentrate the filtrate under reduced pressure. 14. Purify via flash column chromatography. Expert Insight: Because the resulting N-aryl-6-methoxy-1,4-diazepane contains a highly basic secondary amine, standard Hexane/EtOAc gradients will cause severe streaking. Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% Triethylamine (Et₃N) or aqueous NH₄OH to ensure sharp peak elution.

ProtocolWorkflow S1 1. Reagent Prep Weigh hygroscopic salt rapidly S2 2. Inert Atmosphere Evacuate & backfill with N2 (x3) S1->S2 S3 3. Solvent Addition Add degassed 1,4-Dioxane S2->S3 S4 4. Cross-Coupling Heat at 100°C for 16 hours S3->S4 S5 5. Quench & Filter Cool to RT, filter through Celite S4->S5 S6 6. Purification Flash Chromatography (DCM/MeOH) S5->S6

Step-by-step experimental workflow for the cross-coupling and purification of N-aryl diazepanes.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Mayer, K., et al. "Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL)". PubMed Central (PMC). URL:[Link]

  • Kaczor, A. A., et al. "The twin drug approach for novel nicotinic acetylcholine receptor ligands". PubMed Central (PMC). URL:[Link]

  • De Luca, L., et al. "Palladium-Catalyzed Benzodiazepines Synthesis". MDPI. URL:[Link]

Sources

Method

Application Note: NMR Spectroscopy Reference Data and Structural Elucidation of 6-Methoxy-1,4-diazepane Dihydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Scientific Context and Rationale The 1,4-diazepane (homopiperazine) scaffold is a critical bioisostere in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Scientific Context and Rationale

The 1,4-diazepane (homopiperazine) scaffold is a critical bioisostere in medicinal chemistry, frequently utilized to enhance the conformational flexibility, metabolic stability, and solubility of central nervous system (CNS) agents and kinase inhibitors[1]. The introduction of a methoxy group at the C-6 position (6-Methoxy-1,4-diazepane) provides a unique vector for structural diversification, altering the lipophilicity and conformational bias of the 7-membered ring.

For robust analytical characterization, the dihydrochloride salt form (CAS: 2320325-54-8)[2] is overwhelmingly preferred over the free base. The causality behind this choice is threefold:

  • Oxidative Stability: Protonation of the secondary amines (N-1 and N-4) prevents atmospheric oxidation, ensuring long-term shelf life.

  • Aqueous Solubility: The salt form is highly soluble in polar solvents, allowing for the use of Deuterium Oxide ( D2​O ) in NMR, which eliminates complex solvent suppression requirements.

  • Conformational Locking: While the unsubstituted homopiperazine ring exhibits a pseudo-chair conformation in its solid state[3], protonation restricts the rapid pseudorotation observed in solution, sharpening the NMR signals and allowing for more precise multiplet analysis[4].

Structural Symmetry and Conformational Dynamics

To accurately assign the Nuclear Magnetic Resonance (NMR) spectra of 6-Methoxy-1,4-diazepane dihydrochloride, one must first understand its inherent symmetry. The molecule possesses a Cs​ plane of symmetry that passes through the C-6 methine carbon and bisects the C2-C3 ethylene bridge.

Because of this symmetry, the ring carbons and protons are rendered chemically equivalent in pairs (C-5 C-7, and C-2 C-3). However, the methoxy group at C-6 creates a pseudo-asymmetric center. Consequently, the two protons attached to C-5 (and C-7) are diastereotopic —one resides cis to the methoxy group, and the other trans. This stereochemical reality causes the C-5 and C-7 protons to split into complex multiplets rather than simple triplets.

Symmetry A 6-Methoxy-1,4-diazepane Dihydrochloride B C_s Plane of Symmetry (Bisects C2-C3 & passes C6) A->B Structural Analysis C Equivalent Nuclei C5 ≡ C7 | C2 ≡ C3 B->C Symmetry Output D Unique Nuclei C6 | OCH3 B->D Symmetry Output E Diastereotopic Protons (H-5a/b & H-7a/b) C->E Stereochemical Effect

Structural symmetry and stereochemical effects in 6-Methoxy-1,4-diazepane.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness across different laboratory environments, the following step-by-step methodology must be strictly adhered to.

Sample Preparation
  • Solvent Selection: Use D2​O (99.9% D) to leverage the high solubility of the dihydrochloride salt. The rapid deuterium exchange with the NH2+​ protons will render them invisible (merging into the HOD peak), cleaning up the aliphatic region for precise integration.

  • Internal Standard: Add 0.05% w/v Trimethylsilylpropanoic acid (TSP) to the D2​O to serve as the 0.00 ppm chemical shift reference.

  • Concentration: Weigh exactly 15.0±0.5 mg of the analyte and dissolve it in 0.6 mL of the prepared solvent. This concentration guarantees a high signal-to-noise (S/N) ratio for the 13C acquisition without causing concentration-dependent chemical shift drifting.

  • Transfer: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Instrumental Acquisition Parameters
  • 1H NMR (500 MHz):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 s. Causality: A 2-second delay ensures complete longitudinal relaxation ( T1​ ) of all aliphatic protons, which is critical for accurate quantitative integration.

    • Scans (NS): 16.

  • 13C NMR (125 MHz):

    • Pulse Sequence: 1D carbon with WALTZ-16 proton decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 s.

    • Scans (NS): 1024.

Workflow S1 Sample Prep (15 mg in D2O + TSP) S2 Acquisition (1H: 16 scans, 13C: 1024 scans) S1->S2 S3 Processing (FT, Phase/Baseline Corr.) S2->S3 S4 Elucidation (Integration & Multiplet Analysis) S3->S4

Standardized NMR acquisition and data elucidation workflow.

Quantitative Reference Data

The data below represents the expected chemical shifts for 6-Methoxy-1,4-diazepane dihydrochloride in D2​O .

Mechanistic Shift Insights (The β -Effect)

When comparing these values to the free base homopiperazine[3], the protonation of the nitrogens induces a strong inductive deshielding effect on the adjacent protons ( 1H shift downfield by ~0.5 ppm). Conversely, the 13C signals of the adjacent aliphatic carbons experience an upfield shift of ~2-4 ppm due to the loss of the nitrogen lone pair (the β -effect of protonation)[4].

Table 1: 1H NMR Data (500 MHz, D2​O , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Logic
H-6 3.95m1HDeshielded methine proton adjacent to the electronegative oxygen atom.
H-5, H-7 3.45 - 3.65m4HDiastereotopic methylenes adjacent to NH2+​ . Complex splitting due to geminal and vicinal couplings.
H-2, H-3 3.50s (br)4HEthylene bridge protons. Often appears as a broad singlet or tight AA'BB' multiplet due to conformational averaging.
−OCH3​ 3.40s3HSharp singlet corresponding to the methoxy methyl group.
NH2+​ ~4.79-4HExchanged with D2​O , merging into the broad residual HOD solvent peak.
Table 2: 13C NMR Data (125 MHz, D2​O , 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment / Structural Logic
C-6 76.5CHStrongly deshielded methine carbon due to direct attachment to the methoxy oxygen.
−OCH3​ 56.2 CH3​ Standard shift for an aliphatic methoxy carbon.
C-5, C-7 48.5 CH2​ Methylenes adjacent to the protonated amines. Equivalent due to the Cs​ symmetry plane.
C-2, C-3 43.2 CH2​ Ethylene bridge carbons. Shifted slightly upfield relative to the free base due to the β -effect of protonation.

References

  • Mwanza, W., et al. "Chemical Speciation of Copper(II) 1,4-Diazepane Derivative of Pentacyclodecane: A Potential Anti-inflammatory Agent". SciELO South Africa, 2021. Available at:[Link][4]

  • Aitken, R.A., Sonecha, D.K., & Slawin, A.M.Z. "Homopiperazine (Hexahydro-1,4-diazepine)". Molbank (MDPI), 2021, M1200. Available at:[Link][3]

  • Brockunier, L.L., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1". Journal of Agricultural and Food Chemistry (ACS Publications), 2022. Available at:[Link][1]

Sources

Application

Catalytic N-Alkylation of 6-Methoxy-1,4-diazepane Dihydrochloride: An Application and Protocol Guide

Introduction: The Significance of N-Substituted 1,4-Diazepanes in Modern Drug Discovery The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Substituted 1,4-Diazepanes in Modern Drug Discovery

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered ring conformation allows for the precise spatial orientation of substituents, making it an ideal framework for targeting a variety of receptors and enzymes. N-alkylation of the 1,4-diazepane ring is a critical step in the synthesis of many pharmaceuticals, enabling the introduction of diverse functional groups that modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Notably, substituted 1,4-diazepanes are key components of orexin receptor antagonists, which have emerged as a promising new class of therapeutics for the treatment of insomnia and other sleep disorders.[1][2][3]

This application note provides a comprehensive guide to the catalytic N-alkylation of 6-Methoxy-1,4-diazepane dihydrochloride, a versatile intermediate for the synthesis of novel therapeutics. We will delve into the theoretical underpinnings of the most effective catalytic strategies, with a particular focus on reductive amination. Detailed, field-tested protocols for both mono- and di-alkylation are presented, along with insights into reaction optimization and troubleshooting.

Theoretical Framework: Navigating the N-Alkylation of a Dihydrochloride Diamine

The N-alkylation of 6-Methoxy-1,4-diazepane dihydrochloride presents two primary chemical challenges: the presence of the dihydrochloride salt and the existence of two secondary amine centers.

Handling of the Dihydrochloride Salt: The starting material is a dihydrochloride salt, meaning both nitrogen atoms are protonated. In this form, the nitrogens are non-nucleophilic and will not react with alkylating agents. Therefore, it is essential to liberate the free diamine in situ by the addition of a base. The choice of base is critical; it must be strong enough to deprotonate the ammonium salts but not so strong as to interfere with the carbonyl compound or the reducing agent in subsequent steps. Tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are commonly employed for this purpose as they are non-nucleophilic and will not compete in the alkylation reaction.[2]

Controlling Selectivity: Mono- vs. Di-alkylation: As a symmetrical diamine, 6-Methoxy-1,4-diazepane can undergo alkylation at one or both nitrogen atoms. Achieving selective mono- or di-alkylation is a common challenge in the functionalization of such scaffolds.[1][3] The outcome of the reaction can be directed by carefully controlling the stoichiometry of the reagents and the reaction conditions.

  • Mono-alkylation: To favor the formation of the mono-alkylated product, the carbonyl compound should be used as the limiting reagent (typically 1.0-1.2 equivalents). Running the reaction at lower temperatures and for shorter durations can also enhance selectivity.

  • Di-alkylation: To achieve di-alkylation, an excess of the carbonyl compound (typically >2.2 equivalents) and the reducing agent is required. Higher reaction temperatures and longer reaction times will drive the reaction to completion.

The Role of the 6-Methoxy Group: The electron-donating nature of the methoxy group at the 6-position is expected to increase the electron density of the diazepane ring. This may subtly influence the nucleophilicity of the nitrogen atoms, potentially impacting reaction rates. However, in the context of reductive amination, the primary determinant of reactivity will be the formation of the iminium ion intermediate.

Catalytic Strategies for N-Alkylation

While direct alkylation with alkyl halides is a classical method for forming C-N bonds, it is often plagued by issues of over-alkylation and the generation of stoichiometric amounts of salt byproducts.[4][5] For substrates like 6-Methoxy-1,4-diazepane, catalytic methods offer superior control and efficiency.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[6][7] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the pitfalls of direct alkylation.

The choice of reducing agent is crucial for the success of a reductive amination reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Several borohydride-based reagents have been developed that meet this criterion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for reductive aminations, NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for the alkylation of secondary amines.[8][9] It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

  • Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN is stable in protic solvents like methanol and ethanol. However, it is toxic and can generate hydrogen cyanide under acidic conditions, necessitating careful handling.

  • Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone. To circumvent this, the imine formation is often allowed to proceed to completion before the addition of NaBH₄.[2]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol details the synthesis of a mono-N-alkylated 6-Methoxy-1,4-diazepane derivative using sodium triacetoxyborohydride.

Materials:

  • 6-Methoxy-1,4-diazepane dihydrochloride

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (TEA) (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-Methoxy-1,4-diazepane dihydrochloride (1.0 equivalent).

  • Suspend the solid in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) to the suspension and stir for 15-20 minutes at room temperature to liberate the free diamine.

  • Add the aldehyde or ketone (1.1 equivalents) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for iminium ion formation.

  • In a separate flask, weigh out sodium triacetoxyborohydride (1.5 equivalents). Add the solid portion-wise to the reaction mixture over 10-15 minutes, controlling any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-alkylated product.

Protocol 2: Di-N,N'-Alkylation via Reductive Amination

This protocol describes the synthesis of a di-N,N'-alkylated 6-Methoxy-1,4-diazepane derivative.

Materials:

  • 6-Methoxy-1,4-diazepane dihydrochloride

  • Aldehyde or Ketone (2.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equivalents)

  • Triethylamine (TEA) (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1-3 from Protocol 1 to prepare the free diamine in situ.

  • Add the aldehyde or ketone (2.5 equivalents) to the reaction mixture and stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (3.0 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight, or gently heat to 35-40 °C to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for the workup and purification of the di-alkylated product.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of 1,4-diazepane derivatives based on literature precedents.

Catalyst/Reducing AgentAlkylating AgentSolventBaseTemp. (°C)Time (h)Yield (%)SelectivityReference
NaBH(OAc)₃ AldehydeDCMTEART2-470-95Mono (with 1.1 eq. aldehyde)[2][7]
NaBH(OAc)₃ AldehydeDCMTEART-4012-2465-90Di (with >2.2 eq. aldehyde)[7]
NaBH₃CN KetoneMeOH-RT1260-85Varies[6]
NaBH₄ AldehydeMeOH-0-RT4-850-80Often a mixture[2]

Note: Yields and selectivities are highly substrate-dependent and the values presented are indicative.

Visualizing the Workflow and Mechanism

Experimental Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_workup Workup & Purification start 6-Methoxy-1,4-diazepane dihydrochloride in DCM add_base Add Triethylamine (2.2 eq.) start->add_base stir1 Stir for 20 min (Liberate Free Amine) add_base->stir1 add_carbonyl Add Aldehyde/Ketone (1.1 or 2.5 eq.) stir1->add_carbonyl stir2 Stir for 45 min (Iminium Formation) add_carbonyl->stir2 add_reductant Add NaBH(OAc)₃ (1.5 or 3.0 eq.) stir2->add_reductant react Stir at RT (2-24 h) add_reductant->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Column Chromatography dry->purify product Isolated N-Alkylated Product purify->product

Caption: General workflow for the reductive amination of 6-Methoxy-1,4-diazepane dihydrochloride.

Mechanism of Reductive Amination

Caption: Simplified mechanism of reductive amination.

Conclusion and Future Perspectives

The catalytic N-alkylation of 6-Methoxy-1,4-diazepane dihydrochloride, particularly through reductive amination with sodium triacetoxyborohydride, offers a robust and versatile strategy for the synthesis of a wide array of substituted 1,4-diazepanes. By carefully controlling the reaction stoichiometry and conditions, researchers can achieve selective mono- or di-alkylation, providing access to a diverse chemical space for drug discovery. The protocols outlined in this application note serve as a validated starting point for the development of novel compounds based on this important scaffold.

Future research in this area may explore the use of other catalytic systems, such as transition-metal-catalyzed N-alkylation with alcohols, which represents a more atom-economical and greener alternative.[10] Furthermore, the development of enantioselective methods for the N-alkylation of prochiral 1,4-diazepanes would be of significant interest to the pharmaceutical industry.

References

  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. [Link]

  • Baxter, E. W., et al. (2011). The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Organic Process Research & Development, 15(2), 367-375. [Link]

  • Roecker, A. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

  • Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]

  • Ishikawa, T., et al. (2002). Process Development of the Synthetic Route to (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine. Organic Process Research & Development, 6(1), 31-36. [Link]

  • Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754-1759. [Link]

  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R. Soc. Open Sci., 11(7), 240293. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Tarasenko, E. A., & Galkina, M. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11638-11703. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Lane, C. F. (1975). Reductions of organic compounds with borane-amine complexes. Chemical Reviews, 76(6), 773-799. [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2003). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Organic Chemistry, 10(9), 935-950. [Link]

  • Gribble, G. W. (2010). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 39(5), 1647-1654. [Link]

  • Klyuev, M. V., & Khidekel, M. L. (1980). Catalytic alkylation of amines by alcohols. Russian Chemical Reviews, 49(1), 14-27. [Link]

  • Bähn, S., et al. (2011). The borrowing hydrogen methodology for the synthesis of N-heterocycles. Chemical Society Reviews, 40(10), 5031-5048. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Data. Retrieved March 24, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Masterson, D. S. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 2). Amine alkylation. In Wikipedia, The Free Encyclopedia. Retrieved March 24, 2026, from [Link]

  • LibreTexts. (2022, October 4). 3.3.4: Reactions of Amines. Chemistry LibreTexts. [Link]

  • LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. Chemistry LibreTexts. [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Zhang, W., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11849–11858. [Link]

  • Zukauskaite, A., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8666. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2898. [Link]

  • Ewan, E., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 896358. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Chinese Chemical Letters. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1585-1588. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • El-Shorbagi, A. N. A., et al. (2006). Synthesis and pharmacological activities of novel 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones. Bulletin of Pharmaceutical Sciences, Assiut University, 29(1), 1-14. [Link]

  • Podyachev, S. N., et al. (2019). N-Dealkylation of Amines. Molecules, 24(21), 3876. [Link]

  • Rossi, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 24(22), 4058. [Link]

  • Chen, Y., et al. (2024). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering. [Link]

  • Mondal, B., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 937-949. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Bond Activation and Catalysis by Metal–Ligand Cooperation. Accounts of Chemical Research, 46(8), 1802-1813. [Link]

  • Enthaler, S., et al. (2013). Iron-Catalyzed Reductive Amination of Ketones and Aldehydes with Ammonia. Angewandte Chemie International Edition, 52(3), 928-931. [Link]

  • Kempe, R. (2012). Homogeneous Catalysis for Sustainable Amine Synthesis. ChemCatChem, 4(6), 748-750. [Link]

  • Wang, C., et al. (2020). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience, 11(22), 3843-3854. [Link]

  • Organic Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Jones, K., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(9), 1-15. [Link]

  • ResearchGate. (2025, August 10). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. [Link]

  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using N,N‐dialkyl.... [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 6-Methoxy-1,4-diazepane dihydrochloride

Introduction: Navigating the In Vivo Landscape with a Novel 1,4-Diazepine Analog 6-Methoxy-1,4-diazepane dihydrochloride belongs to the 1,4-diazepine class of heterocyclic compounds. This structural class is of significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Landscape with a Novel 1,4-Diazepine Analog

6-Methoxy-1,4-diazepane dihydrochloride belongs to the 1,4-diazepine class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] The core 1,4-diazepine structure, a seven-membered ring with two nitrogen atoms, serves as a versatile scaffold for developing novel therapeutic agents.[1][3] The specific substitutions on this scaffold, such as the methoxy group in 6-Methoxy-1,4-diazepane dihydrochloride, are crucial in determining the compound's pharmacological profile.

Given the novelty of 6-Methoxy-1,4-diazepane dihydrochloride, specific in vivo data regarding its mechanism of action, pharmacokinetics, and toxicology are not yet established in publicly available literature. Therefore, this document serves as a comprehensive guide for researchers and drug development professionals to establish initial in-vivo dosing guidelines for this, or any similar novel small molecule, hereafter referred to as "Compound X." The protocols outlined below are based on established principles in preclinical pharmacology and are designed to systematically determine a safe and efficacious dosing regimen.

Pillar 1: Foundational In Vitro Characterization

Before proceeding to in vivo studies, a robust in vitro characterization of Compound X is essential. This preliminary data provides the scientific rationale for the initial dose selection and study design.[4]

ParameterDescriptionExample Value for Compound X
IC50 / EC50 The concentration of Compound X that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.0.5 µM
Cytotoxicity (CC50) The concentration of Compound X that causes the death of 50% of cells in a cytotoxicity assay.50 µM
Mechanism of Action The specific biochemical interaction through which Compound X produces its pharmacological effect.Inhibition of a specific kinase or receptor
In Vitro Efficacy Data from cell-based assays demonstrating the desired biological effect.Dose-dependent reduction of inflammatory markers
Solubility The ability of Compound X to dissolve in a solvent to form a homogenous solution, critical for formulation development.Characterized in various pharmaceutically acceptable vehicles

Pillar 2: The In Vivo Journey - A Step-by-Step Approach

The transition from in vitro to in vivo studies requires a cautious and methodical approach. The following workflow outlines the critical stages for establishing a dosing regimen for Compound X.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation MTD Study Maximum Tolerated Dose (MTD) Study PK Study Pharmacokinetic (PK) Study MTD Study->PK Study Determines highest safe dose for PK Efficacy Study Efficacy Study in Disease Model PK Study->Efficacy Study Informs dosing frequency and regimen In Vitro Data In Vitro Data In Vitro Data->MTD Study Guides initial dose selection

Caption: Workflow for establishing in vivo dosing guidelines.

Maximum Tolerated Dose (MTD) Study

The primary objective of the MTD study is to determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.[4][5] This is a critical first step for ensuring animal welfare and for guiding dose selection in subsequent studies.

Protocol: MTD Determination

  • Animal Model Selection: Choose a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Divide animals into cohorts of 3-5 animals per group.

  • Dose Escalation: Administer single, escalating doses of Compound X to each cohort. The starting dose should be low, informed by in vitro cytotoxicity data and potentially allometric scaling from a projected human dose.[4]

  • Route of Administration: The route should align with the intended clinical application (e.g., oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SQ)).[5][6]

  • Observation Period: Monitor animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A body weight loss of over 20% in 10% of animals is often considered a sign of significant toxicity.[6]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity.

Table 2: Example MTD Study Design

CohortDose of Compound X (mg/kg)Route of AdministrationNumber of Animals
11Oral Gavage3
25Oral Gavage3
310Oral Gavage3
430Oral Gavage3
5100Oral Gavage3
Vehicle ControlVehicleOral Gavage3
Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[5] This information is vital for determining the dosing frequency and for understanding the drug's exposure profile.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use the same animal model as in the MTD study.

  • Dosing: Administer a single dose of Compound X (typically below the MTD) via the intended route.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.[4]

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X over time.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

G Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Time points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantitation PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Cmax, Tmax, AUC, t1/2

Caption: Pharmacokinetic study workflow.

Efficacy Study

Once the MTD and PK profile are established, the next step is to evaluate the efficacy of Compound X in a relevant disease model.

Protocol: In Vivo Efficacy Evaluation

  • Disease Model: Utilize a validated animal model of the disease of interest.[4]

  • Group Allocation: Include a vehicle control group, a positive control group (a standard-of-care drug, if available), and several dose groups for Compound X.[6]

  • Dosing Regimen: Administer Compound X at various doses below the MTD. The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).[4]

  • Treatment Duration: The length of the treatment period will depend on the specific disease model and endpoints.

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points. This could include tumor volume measurements in oncology models, behavioral assessments in neuroscience models, or biomarker analysis from tissue or blood samples.[4]

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.

Table 3: Example Efficacy Study Design (Xenograft Tumor Model)

GroupTreatmentDose (mg/kg)Route & ScheduleNumber of Animals
1Vehicle Control-PO, daily10
2Positive Control(Dose of standard drug)(Route & Schedule)10
3Compound X10PO, daily10
4Compound X30PO, daily10
5Compound X100PO, daily10

Conclusion and Future Directions

This document provides a foundational framework for establishing the in vivo dosing guidelines for a novel compound like 6-Methoxy-1,4-diazepane dihydrochloride. The systematic approach of determining the MTD, characterizing the PK profile, and then evaluating efficacy in a relevant disease model is a well-established paradigm in preclinical drug development. It is crucial to remember that these are generalized protocols, and the specific experimental details will need to be adapted based on the unique physicochemical and biological properties of the compound under investigation. Further studies, including repeat-dose toxicology and investigation in multiple animal models, will be necessary to build a comprehensive understanding of the in vivo profile of 6-Methoxy-1,4-diazepane dihydrochloride and to support its advancement as a potential therapeutic candidate.

References

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Retrieved from [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals.
  • NextSDS. (n.d.). 1-(6-Methoxy-2-Methylsulfanyl-pyriMidin-4-yl)-[4][7]diazepane hydrochloride. NextSDS.

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Guidechem. (n.d.). 6-methoxy-1,4-diazepane 1245647-35-1 wiki. Guidechem.
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • NextSDS. (n.d.). 1-(4-methoxybenzenesulfonyl)
  • U.S. Food and Drug Administration. (n.d.). Table 1. Mean±SD PK Parameters for Diazepam - All Subjects.
  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • European Society of Medicine. (n.d.). Challenges and Opportunities in Pharmacokinetics. European Society of Medicine.
  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA.
  • PMC. (2024). Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. PMC.
  • MDPI. (2020).
  • BenchChem. (2025).
  • Neurelis, Inc. (2019). Drug-Delivery-Technologies-to-Address-Unmet-Needs-in-Epilepsy. Neurelis, Inc.
  • PubMed. (2023).
  • ResearchGate. (2025). (PDF) Risk-Based In Silico Mutagenic Assessment of Benzodiazepine Impurities Using Three QSAR Tools.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 6-Methoxy-1,4-diazepane dihydrochloride

Welcome to the Technical Support Center for the synthesis of 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8). As a critical 7-membered heterocyclic scaffold used in the development of orexin receptor antagoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8). As a critical 7-membered heterocyclic scaffold used in the development of orexin receptor antagonists, kinase inhibitors, and DNA cross-linking agents, its preparation presents unique synthetic challenges.

This guide is designed by Senior Application Scientists to help you troubleshoot common bottlenecks—such as competitive 6-membered ring formation, polymerization, and the isolation of highly hygroscopic salts—ensuring high-yield, reproducible batches.

Synthesis Pathway Overview

SynthesisPathway SM N,N'-Dibenzylethylenediamine + Epichlorohydrin Step1 Step 1: Cyclization (NaOMe, EtOH, High Dilution) SM->Step1 Int1 1,4-Dibenzyl-1,4-diazepan-6-ol Step1->Int1 Step2 Step 2: O-Methylation (NaH, MeI, THF) Int1->Step2 Int2 1,4-Dibenzyl-6-methoxy-1,4-diazepane Step2->Int2 Step3 Step 3: Deprotection & Salt Formation (H2, Pd/C, HCl in Dioxane) Int2->Step3 Product 6-Methoxy-1,4-diazepane dihydrochloride Step3->Product

Synthetic workflow for 6-Methoxy-1,4-diazepane dihydrochloride.

Troubleshooting Guide & FAQs

Q1: My cyclization step to form the 1,4-diazepane ring yields mostly polymeric material and piperazine byproducts. How can I improve the yield? Causality & Solution: The formation of a 7-membered ring is entropically and enthalpically less favorable than the formation of 5- or 6-membered rings. When reacting N,N'-dibenzylethylenediamine with epichlorohydrin, an undesired 6-exo-tet cyclization often competes with the desired 7-endo-tet pathway, yielding (1,4-dibenzylpiperazin-2-yl)methanol as a major byproduct [1]. Furthermore, intermolecular alkylation can outcompete intramolecular cyclization, leading to oligomers. Optimization: You must manipulate the kinetics. Because intramolecular cyclization is a first-order reaction and intermolecular oligomerization is second-order, applying the High Dilution Principle (running the reaction at < 0.05 M) heavily favors the 7-membered ring. Additionally, studies on chiral diazepane intermediates demonstrate that lowering the reaction temperature and strictly controlling base equivalents (e.g., 1.2 equiv of NaOMe at room temperature rather than reflux) suppresses side reactions, boosting yields from <50% to >90% [2].

Q2: During the O-methylation of 1,4-dibenzyl-1,4-diazepan-6-ol, I observe significant degradation and low conversion. What is going wrong? Causality & Solution: The 6-hydroxyl group in the diazepane ring is sterically hindered and flanked by two tertiary amines. Using overly harsh, aqueous bases (like excess KOH at high heat) can cause ring-opening or elimination reactions. Furthermore, trace moisture in the solvent will rapidly hydrolyze your alkylating agent (Methyl Iodide). Optimization: Transition to anhydrous conditions using Sodium Hydride (NaH) in dry THF at 0 °C. The irreversible deprotonation by NaH generates a highly nucleophilic alkoxide that reacts rapidly with MeI before degradation pathways can occur.

Q3: The final debenzylation using Pd/C is stalling at the mono-benzyl intermediate. How do I drive it to completion? Causality & Solution: As the benzyl groups are removed, highly basic secondary amines are generated. These free amines strongly coordinate to the surface of the palladium catalyst, effectively poisoning it and stalling the reaction [3]. Optimization: Perform the hydrogenation under acidic conditions. Adding equivalents of HCl (or using acetic acid as the solvent) protonates the resulting amines as they form. The resulting ammonium salts cannot coordinate to the palladium, keeping the catalyst active until both benzyl groups are cleaved.

Q4: The final 6-Methoxy-1,4-diazepane dihydrochloride salt is a sticky syrup instead of a solid. How do I crystallize it? Causality & Solution: 1,4-diazepane dihydrochloride salts are notoriously hygroscopic. If the salt is formed using aqueous HCl, or if the isolated solid is exposed to ambient humidity, water molecules will rapidly integrate into the crystal lattice, causing the product to "oil out" into a syrup. Optimization: Exclusively use anhydrous HCl in 1,4-dioxane or ethyl acetate. Precipitate the salt by adding cold, anhydrous diethyl ether.

Quantitative Data: Cyclization Optimization

The following table summarizes the causal relationship between reaction conditions and cyclization yields, demonstrating the critical need for controlled base equivalents and temperature [2].

Base SystemEquivalentsTemp (°C)Concentration (M)Yield (%)Primary Impurity Profile
NoneN/A80 (Reflux)0.50< 20%Polymeric species
NaOMe2.5600.1045%Piperazine byproducts[1]
NaOMe1.525 (RT)0.0578%Trace polymers
NaOMe 1.2 25 (RT) 0.05 > 90% Trace unreacted SM

Self-Validating Experimental Protocols

Step 1: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol
  • Preparation: In an oven-dried, 2 L round-bottom flask under N2, dissolve N,N'-dibenzylethylenediamine (10.0 g, 41.6 mmol) in anhydrous ethanol (800 mL) to achieve a high-dilution concentration of ~0.05 M.

  • Addition: Cool the solution to 0 °C. Add epichlorohydrin (3.85 g, 41.6 mmol) dropwise over 30 minutes. Stir at 0 °C for 2 hours.

  • Cyclization: Add Sodium Methoxide (NaOMe) (2.70 g, 50.0 mmol, 1.2 equiv) in one portion [3]. Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, dilute with acetonitrile, and analyze via LC-MS. The reaction is complete when the starting diamine (m/z 241.2) is consumed and the desired product mass ([M+H]+ = 297.2) is the dominant peak.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (300 mL) and saturated aqueous NaHCO3 (300 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 1,4-Dibenzyl-6-methoxy-1,4-diazepane
  • Deprotonation: Dissolve 1,4-dibenzyl-1,4-diazepan-6-ol (10.0 g, 33.7 mmol) in anhydrous THF (150 mL) under N2. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 2.0 g, 50.5 mmol) in small portions. Stir for 30 minutes until H2 evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (5.26 g, 37.1 mmol) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in water/EtOAc. Spot the organic layer on a Silica TLC plate (Eluent: DCM:MeOH 9:1). The methylated product will appear as a new spot with a significantly higher Rf value than the highly polar alcohol precursor.

  • Workup: Quench the reaction carefully with ice water (50 mL). Extract with EtOAc (2 x 150 mL). Dry the combined organics over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure methoxy intermediate.

Step 3: Global Deprotection and Salt Formation
  • Hydrogenation: Dissolve 1,4-dibenzyl-6-methoxy-1,4-diazepane (8.0 g, 25.8 mmol) in methanol (100 mL). Add 4M HCl in 1,4-dioxane (15 mL) to prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 g) under a stream of N2.

  • Reaction: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 24 hours.

  • Self-Validation Check: Filter a 0.5 mL aliquot through a syringe filter, evaporate the solvent, and analyze via 1H-NMR (D2O). The complete disappearance of the benzylic CH2 protons (~3.6 ppm) and aromatic protons (7.2-7.4 ppm) validates total deprotection.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate to a thick syrup.

  • Crystallization: Dissolve the syrup in a minimal amount of anhydrous ethanol (20 mL). While stirring vigorously, add cold, anhydrous diethyl ether (100 mL) dropwise until a white precipitate forms. Filter the highly hygroscopic solid rapidly under a stream of dry N2, and immediately transfer to a vacuum desiccator over P2O5 to yield pure 6-Methoxy-1,4-diazepane dihydrochloride.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI).[Link] [1]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Journal of Chinese Pharmaceutical Sciences.[Link] [2]

  • Methods for low temperature fluorine-18 radiolabeling of biomolecules.
Optimization

Troubleshooting solubility issues with 6-Methoxy-1,4-diazepane dihydrochloride

Welcome to the technical support guide for 6-Methoxy-1,4-diazepane Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Methoxy-1,4-diazepane Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Understanding the Core Challenge: The Dihydrochloride Salt

The primary factor governing the solubility of this compound is its chemical form: a dihydrochloride salt . The 1,4-diazepane ring contains two nitrogen atoms, both of which are basic. In the dihydrochloride form, these two nitrogens are protonated (exist as ammonium cations, R₂NH₂⁺), each associated with a chloride anion (Cl⁻). This ionic, salt form dictates its behavior in various solvents.[1][2]

Amine salts are generally crystalline, ionic solids with significantly higher water solubility compared to their non-ionic "free base" counterparts.[3][4] This property is frequently utilized in the pharmaceutical industry to improve the dissolution and bioavailability of amine-containing drugs.[4][5] However, this solubility is critically dependent on the pH of the solution.[6][7]

Troubleshooting FAQs

This section addresses the most common questions and issues encountered when working with 6-Methoxy-1,4-diazepane dihydrochloride.

Q1: My 6-Methoxy-1,4-diazepane dihydrochloride is not dissolving, or is only poorly soluble, in plain deionized water. Why?

Answer: While the dihydrochloride salt form is designed for aqueous solubility, several factors can limit its dissolution in neutral water:

  • Concentration: You may be attempting to create a solution that is above the compound's maximum solubility limit at neutral pH.

  • pH of Solution: Deionized water can have a pH ranging from 5.5 to 7. The protonated amine cations are weak acids and will establish an equilibrium in water, slightly lowering the pH. However, to ensure the compound remains fully protonated and thus maximally water-soluble, a more definitively acidic environment is often required.[6][7] The equilibrium must be shifted to favor the ionic form.

  • Rate of Dissolution: The compound may dissolve slowly. Physical methods can be used to accelerate this process.

Solution:

  • Ensure you are not exceeding the known solubility limit (if available from the supplier). Start with a lower concentration.

  • Acidify the water slightly. Adding a small amount of dilute HCl (e.g., to reach a final pH of 4-5) can significantly increase solubility by preventing deprotonation of the amine groups, in accordance with Le Châtelier's Principle.[6]

  • Use physical aids like vortexing, gentle warming (do not exceed 40°C without stability data), or sonication in a water bath to speed up the dissolution process.[8]

Q2: I dissolved the compound in an aqueous buffer, but it immediately precipitated or crashed out of solution. What happened?

Answer: This is a classic pH-related precipitation issue. The most likely cause is that your buffer has a pH that is neutral or basic (typically pH > 7).

The solubility of an amine salt is inversely proportional to the pH of the solution.[9][10] When you introduce the acidic dihydrochloride salt into a basic buffer, the buffer's components neutralize the ammonium cations, deprotonating them to the neutral "free base" form.

R-NH₂⁺Cl⁻ + OH⁻ ⇌ R-NH + H₂O + Cl⁻

This free base form is significantly less polar and, therefore, much less soluble in water, causing it to precipitate.[3]

Solution:

  • Check the pH of your final solution. If your experimental conditions permit, use a buffer system with a pH below 7.

  • If the experiment requires a higher pH, consider dissolving the compound in a small volume of an appropriate organic solvent first (like DMSO) and then adding it to the aqueous buffer. Be aware of the final DMSO concentration in your assay.

Q3: I need to use this compound in a reaction with an organic solvent like Dichloromethane (DCM), Chloroform, or Ethyl Acetate. It won't dissolve. How can I solve this?

Answer: The highly polar, ionic dihydrochloride salt is not expected to be soluble in non-polar or moderately polar aprotic organic solvents.[8][11] To achieve solubility in these solvents, you must first convert the salt to its non-polar, non-ionic free base form.

Solution: You must perform a neutralization and liquid-liquid extraction to isolate the free base. See Protocol 2 below for a detailed, step-by-step guide. The resulting free base will be readily soluble in solvents like DCM, ethyl acetate, and ethers.[12]

Q4: How should I prepare a high-concentration stock solution for long-term storage?

Answer: The ideal stock solution depends on your experimental needs.

  • For Aqueous Assays: Prepare the stock solution in a slightly acidic aqueous medium (e.g., water adjusted to pH 4 with HCl or a 50 mM citrate buffer). Store frozen at -20°C or -80°C. Amine hydrochloride salts are generally more stable in solution than their free base counterparts.[8]

  • For Organic Reactions or Assays Sensitive to pH: Prepare the stock solution using the isolated free base (see Protocol 2) dissolved in anhydrous DMSO or ethanol. Store under an inert atmosphere (nitrogen or argon) at -20°C or -80°C to prevent degradation.

Q5: Can I just add a base like triethylamine (TEA) directly to my organic solvent to dissolve the dihydrochloride salt?

Answer: While this can sometimes work, it is not a recommended or clean practice. Adding an organic base like TEA to a suspension of the dihydrochloride salt in a solvent like DCM will result in the formation of triethylammonium chloride (TEA·HCl), which is itself often insoluble or poorly soluble in DCM. This can lead to a messy slurry and make it difficult to determine if your compound of interest has fully dissolved and reacted.

Authoritative Recommendation: The most reliable and clean method is to perform the aqueous workup described in Protocol 2 to generate a pure, isolated free base before dissolving it in your organic solvent.[13]

Data & Quick Reference

Table 1: Qualitative Solubility Profile
Solvent Type6-Methoxy-1,4-diazepane Dihydrochloride (Salt Form)6-Methoxy-1,4-diazepane (Free Base)Rationale
Aqueous (pH < 6) SolubleSparingly Soluble / InsolubleSalt form is ionic and favored at low pH.[1][3]
Aqueous (pH > 8) InsolubleSparingly Soluble / InsolubleDeprotonation to the less polar free base occurs.[10]
DMSO Sparingly to Moderately SolubleSolubleDMSO is a polar aprotic solvent that can dissolve both forms, but solubility is typically higher for the less ionic free base.
Methanol, Ethanol Moderately SolubleSolublePolar protic solvents can solvate the ions of the salt to some extent.
DCM, Chloroform InsolubleSolubleNon-polar organic solvents cannot overcome the lattice energy of the ionic salt.[11]
Ethyl Acetate, Ether InsolubleSolubleThe non-ionic free base is readily soluble in these common organic solvents.[13]
Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for addressing solubility issues.

G start Start: Have solid 6-Methoxy-1,4-diazepane dihydrochloride solvent_q What is your desired solvent? start->solvent_q aqueous Aqueous Solvent (Water, Buffer) solvent_q->aqueous Aqueous organic Organic Solvent (DCM, EtOAc, etc.) solvent_q->organic Organic dissolve_aq Attempt to dissolve in aqueous solvent aqueous->dissolve_aq convert_fb Salt form is insoluble in non-polar organic solvents. Convert to Free Base (See Protocol 2) organic->convert_fb dissolve_q Does it dissolve? dissolve_aq->dissolve_q success Success! Proceed with experiment. dissolve_q->success Yes failure Poor Solubility or Precipitation dissolve_q->failure No troubleshoot Troubleshoot: 1. Lower pH (add dilute HCl) 2. Gently warm / sonicate 3. Reduce concentration failure->troubleshoot troubleshoot->dissolve_aq dissolve_org Dissolve pure free base in organic solvent convert_fb->dissolve_org dissolve_org->success

Caption: Troubleshooting workflow for solubility issues.

Chemical Equilibrium Diagram

The pH of the solution dictates the equilibrium between the soluble salt and the less soluble free base.

G cluster_0 Aqueous Solution Salt [Diazepane-H₂]²⁺ 2Cl⁻ (Dihydrochloride Salt) Highly Polar Aqueous Soluble FreeBase Diazepane (Free Base) Less Polar Organic Soluble Salt->FreeBase + 2OH FreeBase->Salt + 2H LowPH Low pH (Acidic) Equilibrium shifts LEFT LowPH->Salt HighPH High pH (Basic) Equilibrium shifts RIGHT HighPH->FreeBase

Caption: pH-dependent equilibrium of the amine salt.

Experimental Protocols

Protocol 1: Preparation of a Standardized Aqueous Stock Solution (10 mM)

This protocol ensures complete dissolution in an aqueous medium suitable for most biological assays.

  • Weigh Compound: Accurately weigh the required amount of 6-Methoxy-1,4-diazepane dihydrochloride. (For 10 mL of a 10 mM solution, you will need Molecular Weight * 0.01 L * 0.01 mol/L grams).

  • Prepare Solvent: Prepare a solvent of 0.1 N HCl in deionized water.

  • Dissolution: Add the weighed compound to a volumetric flask or conical tube. Add approximately 80% of the final volume of the 0.1 N HCl solvent.

  • Mix: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Final Volume: Add the 0.1 N HCl solvent to reach the final desired volume and mix thoroughly.

  • Storage: Store the solution at -20°C. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Conversion of Dihydrochloride Salt to Free Base for Use in Organic Solvents

This standard laboratory procedure neutralizes the salt and extracts the organic-soluble free base.[8][12][13]

  • Dissolve Salt: Dissolve the 6-Methoxy-1,4-diazepane dihydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Cool Solution: Place the separatory funnel in an ice-water bath to cool the solution. This helps to control the heat generated during neutralization.

  • Basify Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) dropwise while gently swirling. Continue adding the base until the evolution of CO₂ gas ceases (if using bicarbonate) and the aqueous solution is basic (pH > 9, check with pH paper).

  • Extraction: Add an equal volume of an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate completely. The aqueous layer contains the inorganic salts (NaCl), while the organic layer now contains your desired free base.[3] Drain the organic layer into a clean flask.

  • Repeat Extraction: To maximize yield, repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Dry and Concentrate: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which is typically an oil or a low-melting solid.

  • Verification: The resulting product is the free base, ready to be dissolved in your anhydrous organic solvent for reaction.

References
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • BenchChem. (2025). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • The Poor Man's Chemist. (2022, October 9). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. YouTube.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • Oxford Reference. (n.d.). Amine salts.
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ScienceMadness.org. (2011, July 19). Solubility of organic amine salts.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • Wikidoc. (2012, August 9). Freebase (chemistry).
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • Cassens, J., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(6), 2455–2463.
  • NextSDS. (n.d.). 1-(6-Methoxy-2-Methylsulfanyl-pyriMidin-4-yl)-[3][6]diazepane hydrochloride. Retrieved from NextSDS.

  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Guidechem. (n.d.). 6-methoxy-1,4-diazepane 1245647-35-1 wiki.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 6-Methoxy-1,4-diazepane Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected assay failures or compound degradation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected assay failures or compound degradation. 6-Methoxy-1,4-diazepane dihydrochloride is a critical building block and pharmacological agent, but its stability is highly dependent on rigorous environmental controls.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound from receipt to assay.

Core Mechanisms of Thermal Degradation

Q: Why is 6-Methoxy-1,4-diazepane dihydrochloride susceptible to thermal degradation despite being a formulated salt? A: While dihydrochloride salts of secondary and tertiary amines are generally designed for stability, the specific architecture of the diazepane ring combined with the methoxy substitution creates unique vulnerabilities. Thermal stress induces dehydrohalogenation—the loss of hydrogen chloride (HCl) gas. This process converts the stable, ionized salt back into its highly reactive free base form. Once in the free base state, the electron-rich nitrogen atoms in the 1,4-diazepane ring become highly susceptible to oxidative cleavage and thermal ring-opening[1].

Q: How does ambient humidity accelerate this thermal degradation? A: The dihydrochloride salt is inherently hygroscopic. When exposed to relative humidity (RH) above its critical threshold, the salt absorbs moisture, creating a micro-environmental liquid phase on the crystal surface (deliquescence). In this localized solution, the activation energy required to break the amine-HCl ionic bond is significantly reduced. Heat and moisture act synergistically: moisture facilitates proton transfer, and thermal energy drives the physical loss of HCl.

Mechanism A 6-Methoxy-1,4-diazepane Dihydrochloride B Moisture Absorption (Deliquescence) A->B High Humidity C Dehydrohalogenation (HCl Loss) A->C Heat (>40°C) B->C Thermal Stress D Free Base Formation (Reactive State) C->D Proton Transfer E Oxidative Cleavage & Ring Opening D->E O2 / Heat

Logical relationship of moisture and heat driving the thermal degradation of the dihydrochloride salt.

Storage & Handling Protocols

Q: What are the definitive storage conditions to guarantee compound stability? A: Strict adherence to temperature and atmospheric controls is non-negotiable. For short-term experimental use (1-2 weeks), the compound must be stored at 4°C. For long-term preservation (1-2 years), it must be maintained at -20°C[2].

Quantitative Stability Parameters and Storage Limits
ParameterShort-Term LimitLong-Term LimitCritical Thresholds
Storage Temperature 4°C (1-2 weeks)-20°C (1-2 years)> 25°C (Accelerated degradation)
Relative Humidity (RH) < 10% (Inert gas)< 10% (Desiccated)> 60% (Deliquescence risk)
Water Content (Karl Fischer) < 0.5% w/w< 0.5% w/w> 1.0% w/w (Hydrolysis risk)
Purity (HPLC-UV) > 99.0%> 98.5%< 95.0% (Failed specification)
Self-Validating Protocol: Aliquoting and Storage Workflow

To prevent degradation during routine handling, implement the following step-by-step methodology. This protocol is "self-validating" because failure at any step (e.g., condensation visible in step 1) immediately halts the workflow, preventing downstream contamination.

  • Thermal Equilibration: Before opening, transfer the sealed primary container from the -20°C freezer to a desiccator at room temperature (25°C) for 30-60 minutes.

    • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder, initiating localized hydrolysis.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glove box purged with dry Argon or Nitrogen (RH < 5%, O2 < 1%).

    • Causality: Displaces oxygen and moisture, preventing the oxidative degradation of any transient free base.

  • Single-Use Aliquoting: Divide the bulk powder into pre-weighed, single-use amber glass vials.

    • Causality: Eliminates repeated freeze-thaw cycles and limits photolytic degradation.

  • Primary & Secondary Sealing: Cap each vial tightly with a PTFE-lined screw cap and wrap the seal with Parafilm. Place the vials inside a secondary foil moisture-barrier bag containing indicating silica gel desiccant.

  • Temperature-Controlled Storage: Immediately transfer the secondary bags to a continuously monitored -20°C freezer for long-term storage or a 4°C refrigerator for immediate experimental use.

Workflow Step1 1. Thermal Equilibration (Desiccator, 25°C) Step2 2. Inert Atmosphere Transfer (N2/Ar Glovebox) Step1->Step2 Prevents condensation Step3 3. Single-Use Aliquoting (Amber Glass Vials) Step2->Step3 Prevents oxidation Step4 4. Primary & Secondary Sealing (PTFE Caps + Desiccant Bag) Step3->Step4 Limits light/moisture Step5 5. Temperature-Controlled Storage (-20°C or 4°C) Step4->Step5 Halts thermal kinetics

Step-by-step experimental workflow for aliquoting and storing hygroscopic dihydrochloride salts.

Troubleshooting & Stability Testing

Q: We observed a color change (yellowing) and reduced assay purity in our working stock. How do we troubleshoot this? A: Yellowing is a classic visual indicator of oxidative degradation following thermal HCl loss. If this occurs, follow these troubleshooting steps:

  • Step 1: Verify the temperature logs of your 4°C refrigerator. Excursions above 8°C can trigger degradation.

  • Step 2: Inspect the indicating desiccant in the secondary packaging. If it has changed from blue to pink, moisture ingress has occurred.

  • Step 3: Perform a Karl Fischer titration on a retained sample. If water content exceeds 1.0% w/w, moisture-induced thermal degradation is confirmed.

  • Step 4: Discard the compromised aliquot. Do not attempt to "rescue" the compound by re-acidifying, as ring-cleavage degradation products cannot be reversed.

Q: How should we design a formal stability study for this compound to satisfy regulatory standards? A: If you are advancing this compound into formal preclinical development, your stability studies must align with ICH Q1A(R2) guidelines[3]. Stability testing should evaluate the compound under long-term, intermediate, and accelerated conditions to establish a predictive first-order degradation kinetic model[1].

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or standard -20°C if strictly required based on initial degradation profiles).

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months. If "significant change" (e.g., >5% degradation or failure to meet pH/moisture specs) occurs during accelerated testing, intermediate conditions (30°C / 65% RH) must be evaluated to properly map the thermal degradation curve[3].

References

  • [3] Q1A(R2) Guideline - ICH | ich.org | 3

  • [2] 28795-81-5|6-Methoxy-1,4-diazepane Dihydrochloride ... - BIOFOUNT | bio-fount.com | 2

  • [1] Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC | nih.gov | 1

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions of 6-Methoxy-1,4-diazepane Dihydrochloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methoxy-1,4-diazepane dihydrochloride. This guide is designed to provide in-depth technical assista...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methoxy-1,4-diazepane dihydrochloride. This guide is designed to provide in-depth technical assistance for optimizing its coupling reactions, offering troubleshooting advice and frequently asked questions in a direct, Q&A format. Our goal is to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of 6-Methoxy-1,4-diazepane dihydrochloride in coupling reactions.

Q1: My 6-Methoxy-1,4-diazepane dihydrochloride is not reacting. What is the first thing I should check?

A1: The most critical first step is ensuring the free base of the diazepine is available for reaction. Since the starting material is a dihydrochloride salt, the two secondary amine nitrogens are protonated and thus non-nucleophilic. You must add a sufficient amount of base to neutralize both hydrochloride salts and generate the free amine. A minimum of 2.0 equivalents of a suitable base is required just to neutralize the starting material. Additional base (typically 1.2 to 2.0 equivalents more) is then needed to facilitate the coupling reaction itself.

Q2: How does the methoxy group at the 6-position influence the reactivity of the diazepine nitrogens?

A2: The methoxy group at the 6-position is not expected to have a strong electronic influence on the nucleophilicity of the nitrogen atoms due to its distance from the reactive centers. Its primary influence is likely steric. While not a particularly bulky substituent, its presence may subtly affect the conformational equilibrium of the seven-membered ring, which in turn could influence the accessibility of the N1 and N4 positions.

Q3: I am getting a mixture of mono- and di-substituted products. How can I favor mono-substitution?

A3: Achieving selective mono-alkylation or mono-arylation of a symmetric diamine is a common challenge. Here are several strategies to favor the mono-substituted product:

  • Stoichiometry Control: Use a significant excess of the 6-Methoxy-1,4-diazepane dihydrochloride relative to your coupling partner (e.g., 2-5 equivalents). This statistically increases the probability that the electrophile will react with an unfunctionalized diazepine.

  • Slow Addition: Add the limiting reagent (the electrophile, such as an alkyl or aryl halide) slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, reducing the likelihood of a second coupling event with the already mono-substituted product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes enhance selectivity by favoring the initial, often faster, reaction over the subsequent one.

  • Protecting Groups: For complete control, consider a protecting group strategy. You can protect one of the amine functionalities, perform the coupling reaction, and then deprotect to yield the mono-substituted product. Common amine protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Q4: What are the best general-purpose solvents for coupling reactions with this substrate?

A4: The choice of solvent is highly dependent on the specific type of coupling reaction. However, some general guidelines are:

  • Aprotic Solvents: For many coupling reactions, particularly palladium-catalyzed ones like the Buchwald-Hartwig amination, polar aprotic solvents such as dioxane, toluene, and THF are commonly used.

  • Reductive Amination: For reductive aminations, solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH) are often employed, depending on the choice of reducing agent. For example, sodium triacetoxyborohydride is not compatible with methanol.[1]

II. Troubleshooting Guides for Specific Coupling Reactions

This section provides detailed troubleshooting for common issues encountered during N-Alkylation, N-Arylation, and Reductive Amination reactions.

A. N-Alkylation Reactions

Problem 1: Low or no yield of the N-alkylated product.

  • Potential Cause: Insufficient bascity to generate and maintain the free amine.

    • Solution: Ensure you are using at least 2.0 equivalents of base to neutralize the dihydrochloride salt, plus an additional amount to drive the reaction. For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective. For less reactive alkylating agents, a stronger organic base like diisopropylethylamine (DIPEA) may be necessary.

  • Potential Cause: Poor reactivity of the alkylating agent.

    • Solution: The reactivity of alkyl halides generally follows the trend: I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide. For unreactive alkylating agents, increasing the reaction temperature may be necessary.

  • Potential Cause: Side reactions, such as elimination of the alkyl halide.

    • Solution: This can be an issue with sterically hindered bases or at high temperatures. If elimination is suspected, try a less hindered base (e.g., potassium carbonate instead of DIPEA) and run the reaction at the lowest effective temperature.

Problem 2: Formation of the di-alkylated product is favored over the mono-alkylated product.

  • Potential Cause: The mono-alkylated product is more nucleophilic than the starting diamine, leading to a faster second alkylation.

    • Solution: As mentioned in the FAQ, use a large excess of the diazepine (2-5 equivalents) and add the alkyl halide slowly to the reaction mixture. This will keep the concentration of the alkyl halide low and favor the reaction with the more abundant starting material.

B. N-Arylation (Buchwald-Hartwig Type) Reactions

Problem 1: Low conversion of the aryl halide.

  • Potential Cause: Catalyst deactivation.

    • Solution: Palladium catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Additionally, amines themselves can sometimes act as ligands and inhibit the catalyst. It can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source.

  • Potential Cause: Suboptimal choice of ligand or palladium source.

    • Solution: The choice of ligand is critical. For challenging couplings, electron-rich and sterically hindered biaryl phosphine ligands like RuPhos or BrettPhos are often effective. Using a pre-formed palladium catalyst (a "precatalyst") can also lead to more consistent results than generating the active catalyst in situ from a source like Pd(OAc)₂.

  • Potential Cause: Incorrect base selection.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective, sometimes with less decomposition of starting materials or products.

Problem 2: Significant formation of hydrodehalogenation byproduct (aryl halide is reduced to the corresponding arene).

  • Potential Cause: This can occur as a side reaction in the catalytic cycle, particularly at higher temperatures or if the reductive elimination step is slow.

    • Solution: Try lowering the reaction temperature. Screening different ligands can also help, as the ligand influences the rate of reductive elimination.

C. Reductive Amination Reactions

Problem 1: Low yield of the desired amine.

  • Potential Cause: Inefficient imine/enamine formation.

    • Solution: Imine formation is often acid-catalyzed and is an equilibrium process. Adding a catalytic amount of a weak acid like acetic acid can sometimes promote this step. Ensure that water, a byproduct of imine formation, is not inhibiting the reaction. The use of a dehydrating agent may be beneficial in some cases.

  • Potential Cause: Incompatibility of the reducing agent.

    • Solution: Choose a reducing agent that is selective for the iminium ion over the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild and can be added directly to the mixture of the amine and carbonyl compound.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but the imine should be pre-formed before its addition, as it can also reduce the starting aldehyde or ketone.[2][3]

  • Potential Cause: Poor solubility of starting materials.

    • Solution: In some cases, particularly with methoxy-bearing substrates, solubility can be an issue in common solvents like methanol. A mixture of solvents, such as methanol/chloroform, may be required to achieve complete dissolution and facilitate the reaction.[4]

III. Experimental Protocols & Data

The following protocols are adapted from literature procedures involving similar 1,4-diazepane scaffolds, such as those used in the synthesis of Suvorexant, and provide a starting point for optimization.[5][6][7][8][9]

Protocol 1: General Procedure for Mono-N-Arylation (Buchwald-Hartwig)

This protocol is a starting point for the mono-arylation of 6-Methoxy-1,4-diazepane dihydrochloride with an aryl bromide.

Reagent Equivalents Molar Amount (mmol)
Aryl Bromide1.01.0
6-Methoxy-1,4-diazepane dihydrochloride2.52.5
RuPhos Pd G3 Precatalyst0.020.02
RuPhos0.020.02
Sodium tert-butoxide (NaOtBu)3.53.5
Anhydrous, Degassed Toluene-10 mL

Step-by-Step Procedure:

  • To a dry reaction vessel under an argon atmosphere, add the aryl bromide, 6-Methoxy-1,4-diazepane dihydrochloride, RuPhos Pd G3 precatalyst, RuPhos ligand, and sodium tert-butoxide.

  • Add the anhydrous, degassed toluene.

  • Stir the mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a general procedure for the reductive amination of 6-Methoxy-1,4-diazepane dihydrochloride with an aldehyde.

Reagent Equivalents Molar Amount (mmol)
Aldehyde1.01.0
6-Methoxy-1,4-diazepane dihydrochloride1.21.2
Diisopropylethylamine (DIPEA)2.52.5
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.51.5
Anhydrous Dichloromethane (DCM)-10 mL

Step-by-Step Procedure:

  • To a dry reaction vessel, add the 6-Methoxy-1,4-diazepane dihydrochloride and anhydrous DCM.

  • Add the DIPEA and stir for 15-30 minutes to generate the free amine.

  • Add the aldehyde to the mixture.

  • Stir for 1 hour at room temperature to allow for imine formation.

  • Add the sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

IV. Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Low Yield in N-Arylation

Troubleshooting_N_Arylation Start Low/No Product Yield Check_Base Is Base Sufficient? (min. 2 eq. for neutralization + 1.2-2 eq. for reaction) Start->Check_Base Check_Inertness Is Reaction Atmosphere Inert? Check_Base->Check_Inertness Yes Add_Base Increase Base Equivalents (e.g., NaOtBu, K3PO4) Check_Base->Add_Base No Check_Catalyst Is Catalyst System Optimal? Check_Inertness->Check_Catalyst Yes Degas_Solvent Degas Solvent Thoroughly & Use Inert Gas (Ar/N2) Check_Inertness->Degas_Solvent No Screen_Ligands Screen Ligands (e.g., RuPhos, BrettPhos) Check_Catalyst->Screen_Ligands No Add_Base->Start Re-run Reaction Degas_Solvent->Start Re-run Reaction Use_Precatalyst Use Precatalyst (e.g., G3/G4 Palladacycle) Screen_Ligands->Use_Precatalyst Success Reaction Optimized Use_Precatalyst->Success

Caption: Decision tree for troubleshooting low yield in N-arylation.

Diagram 2: Strategy for Selective Mono-Alkylation

Selective_Mono_Alkylation Start Di-Alkylation is Major Product Stoichiometry Adjust Stoichiometry: Use Excess Diazepine (2-5 eq.) Start->Stoichiometry Slow_Addition Implement Slow Addition: Add Alkyl Halide via Syringe Pump Stoichiometry->Slow_Addition Temperature Lower Reaction Temperature Slow_Addition->Temperature Protection Consider Protecting Group Strategy (e.g., Mono-Boc Protection) Temperature->Protection If selectivity is still poor Success Mono-Alkylated Product Favored Temperature->Success If selectivity improves Protection->Success

Caption: Strategic workflow to favor mono-alkylation.

V. References

  • Zhang, G.-S., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(6), 933-936.

  • Cox, J. M., et al. (2010). A practical, enantioselective synthesis of the dual orexin receptor antagonist suvorexant. The Journal of Organic Chemistry, 75(14), 4819-4822.

  • McWilliams, J. C., et al. (2012). Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Organic Process Research & Development, 16(7), 1347-1353.

  • Patents CN109627402A, Suvorexant intermediate and preparation method thereof.

  • Patents US10618891B2, Suvorexant intermediate and preparation method thereof.

  • Neis, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2959-2973.

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449.

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.

  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting

Identifying and removing impurities in 6-Methoxy-1,4-diazepane dihydrochloride synthesis

Technical Support Center: Synthesis of 6-Methoxy-1,4-diazepane Dihydrochloride A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-Methoxy-1,4-diazepa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-Methoxy-1,4-diazepane Dihydrochloride

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Methoxy-1,4-diazepane dihydrochloride. This guide is designed to provide researchers, chemists, and process development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions. Recognizing that challenges in synthesis are rarely straightforward, this document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues effectively.

Our approach is grounded in extensive experience in synthetic and medicinal chemistry. We will explore a common and reliable synthetic route, dissecting potential pitfalls at each stage, from the initial cyclization to the final salt formation.

Assumed Synthetic Pathway

For the purpose of this guide, we will focus on a robust and scalable three-step synthesis. This pathway is chosen for its reliance on common starting materials and well-understood chemical transformations.

G A N,N'-Dibenzylethylenediamine + 1,3-Dichloro-2-methoxypropane B Step 1: N,N'-Dialkylation (Cyclization) Base (e.g., K2CO3), Solvent (e.g., ACN), Heat A->B Reagents C 1,4-Dibenzyl-6-methoxy-1,4-diazepane B->C Intermediate D Step 2: Debenzylation (Hydrogenolysis) H2, Pd/C, Solvent (e.g., MeOH) C->D Purified Intermediate E 6-Methoxy-1,4-diazepane (Free Base) D->E Crude Product F Step 3: Salt Formation HCl in Dioxane or 2-Propanol E->F Purified Free Base G 6-Methoxy-1,4-diazepane Dihydrochloride (Final Product) F->G Final Product G cluster_0 Troubleshooting Low Yield in Step 1 Start Low Yield/ Incomplete Reaction Check_Conc Is reaction concentration <0.05 M? Start->Check_Conc Check_Stoich Is stoichiometry exactly 1:1? Check_Conc->Check_Stoich Yes Solution_Dilute Implement high dilution / slow addition. Check_Conc->Solution_Dilute No Check_Base Is the base non-nucleophilic & anhydrous? Check_Stoich->Check_Base Yes Solution_Stoich Correct stoichiometry. Check_Stoich->Solution_Stoich No Solution_Base Use finely powdered, dry K2CO3 or Cs2CO3. Check_Base->Solution_Base No

Caption: Troubleshooting workflow for the cyclization step.

Part 2: The Deprotection Reaction (Step 2)

Question: My hydrogenolysis reaction to remove the benzyl groups is incomplete. I see mono-benzyl and even starting material in the crude product. How can I drive the reaction to completion?

Answer: Incomplete debenzylation is a common hurdle. The benzyl groups are stable, and their removal requires optimized conditions.

  • Causality (The "Why"): The reaction involves the catalytic reduction of the C-N bonds of the benzyl groups. The efficiency depends on catalyst activity, hydrogen availability at the catalyst surface, and substrate accessibility.

  • Troubleshooting Steps:

    • Catalyst Loading & Type: For a double debenzylation, a higher catalyst loading is often required (e.g., 10-20 mol% of Pd/C). Ensure you are using a high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for stubborn debenzylations.

    • Hydrogen Pressure: While some debenzylations proceed at atmospheric pressure, increasing the pressure to 50-100 psi can significantly accelerate the reaction and drive it to completion.

    • Solvent & Additives: Methanol or ethanol are excellent solvents. The addition of an acid, such as acetic acid or a stoichiometric amount of HCl, can accelerate the reaction by protonating the amine, making the benzyl group more labile. However, be aware that this will form the salt in situ.

    • Reaction Time: These reactions can be slow. Monitor by TLC or LC-MS and allow sufficient time (12-24 hours) before concluding the reaction is stalled.

Question: The deprotection reaction starts well but then stops, and the catalyst appears to have clumped together. What is happening?

Answer: This is a strong indication of catalyst poisoning.

  • Causality (The "Why"): The palladium catalyst is highly sensitive to impurities, particularly sulfur and certain nitrogen-containing heterocycles. If any reagents from previous steps contained these functionalities, or if the starting materials were not pure, they can irreversibly bind to the palladium surface and deactivate it. The free base product itself can sometimes coordinate to the catalyst and inhibit it, which is another reason why adding acid can be beneficial.

  • Solutions:

    • Purify the Intermediate: Ensure the dibenzylated intermediate from Step 1 is thoroughly purified via column chromatography or recrystallization before proceeding to the deprotection.

    • Filter and Add Fresh Catalyst: If the reaction stalls, you can sometimes filter the mixture through Celite (under an inert atmosphere) to remove the poisoned catalyst and add a fresh batch to restart the reaction.

Part 3: Salt Formation and Final Product Isolation

Question: The elemental analysis of my final product is inconsistent with a dihydrochloride salt. How can I ensure the correct stoichiometry?

Answer: Achieving the precise dihydrochloride stoichiometry is crucial for a stable, crystalline solid.

  • Causality (The "Why"): The diazepine has two basic nitrogen atoms. Simply adding excess HCl can lead to a product contaminated with excess acid. Adding too little will result in a mixture of the free base, mono-hydrochloride, and di-hydrochloride salts.

  • Best Practices:

    • Use a Titrated HCl Solution: The most reliable method is to use a commercially available solution of HCl in an anhydrous solvent like 2-propanol, dioxane, or diethyl ether, where the concentration is known precisely.

    • Procedure: Dissolve the purified free base (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Then, add exactly 2.0-2.1 equivalents of the standardized HCl solution dropwise with vigorous stirring. The dihydrochloride salt should precipitate.

    • pH Measurement: An alternative in a process setting is to dissolve the free base in a solvent like isopropanol and bubble in anhydrous HCl gas while monitoring the pH of the slurry, stopping when the target pH is reached.

Question: My final product is a sticky oil or an amorphous solid, not the crystalline material I expected. What went wrong?

Answer: The physical form of the final product is highly dependent on its purity.

  • Causality (The "Why"): Impurities act as "defects" that disrupt the formation of a crystal lattice. Even small amounts of residual solvents, water, or synthetic byproducts can prevent crystallization.

  • Troubleshooting Steps:

    • Check for Residual Solvents: Use ¹H NMR to check for residual solvents from the reaction or workup (e.g., methanol, isopropanol, ether). If present, the product may need to be redissolved and precipitated again or dried under high vacuum for an extended period.

    • Ensure Anhydrous Conditions: The dihydrochloride salt can be hygroscopic. Ensure all solvents used for the salt formation and final trituration are anhydrous. Handle the final product in a low-humidity environment.

    • Re-Purify the Free Base: If the problem persists, it indicates the free base (Step 2 product) was not pure enough. Re-purifying the free base by column chromatography before salt formation is the most robust solution.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the reaction and assessing the final product's purity?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary tool for purity assessment. [1][2]A typical reversed-phase method (C18 column) with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is effective. For structural confirmation and identification of impurities, ¹H and ¹³C NMR spectroscopy are indispensable. Gas Chromatography (GC) is the preferred method for quantifying residual solvents. [1] Q2: What are the common impurities associated with using a Boc-protecting group in an alternative synthesis?

If an N-Boc protected precursor is used, the deprotection step, typically with a strong acid like trifluoroacetic acid (TFA) or HCl, can generate specific impurities. [3][4][5]* Causality: Acidic deprotection generates a tert-butyl cation (t-Bu⁺). [3][4]This highly reactive carbocation can alkylate any nucleophilic sites on your molecule, particularly electron-rich aromatic rings or even the other nitrogen atom, leading to t-butylated byproducts. [3]* Mitigation: This side reaction can be suppressed by adding a "scavenger" like triethylsilane or anisole to the deprotection mixture to trap the t-butyl cation.

Q3: How can I remove residual palladium from my final product?

Residual palladium is a major concern for pharmaceutical intermediates. Several methods exist:

  • Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium.

  • Metal Scavengers: Commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol or amine functionalities) are highly effective.

  • Filtration: Thorough filtration of the reaction mixture through a pad of Celite after hydrogenolysis is the first and most important step.

Impurity Type Potential Origin Recommended Analytical Method
Unreacted Starting MaterialsIncomplete reaction in Step 1 or 2HPLC, LC-MS
Polymeric ByproductsHigh concentration in Step 1GPC (Gel Permeation Chromatography), HPLC
Mono-benzyl ImpurityIncomplete debenzylation in Step 2HPLC, LC-MS, ¹H NMR
tert-butylated ByproductsBoc-deprotection (alternative route)LC-MS, ¹H NMR
Residual Solvents (MeOH, IPA, etc.)Final isolation/purificationGC, ¹H NMR
Residual PalladiumCatalyst from Step 2ICP-MS (Inductively Coupled Plasma Mass Spectrometry)

Key Experimental Protocols

Protocol 1: General Procedure for Recrystallization of the Dihydrochloride Salt
  • Solvent Selection: Identify a solvent system in which the product is soluble at high temperatures but poorly soluble at room temperature. A common choice for amine hydrochlorides is a mixture like Methanol/2-Propanol or Ethanol/Ethyl Acetate.

  • Dissolution: In a flask, add the crude, oily product. Add the primary solvent (e.g., Methanol) dropwise at an elevated temperature (e.g., 50°C) until the solid just dissolves.

  • Crystallization: Slowly add the anti-solvent (e.g., 2-Propanol or Ethyl Acetate) dropwise at the elevated temperature until the solution becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod.

  • Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Protocol 2: General HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. [1]

References

  • Yeung, C. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Reddy, K. S., et al. (2021). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. Available from: [Link]

  • Patel, S., et al. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

  • Zhang, H., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available from: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • Mekouar, K., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available from: [Link]

  • Al-Obaid, A. M., et al. (2016). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. International Journal of Organic Chemistry. Available from: [Link]

  • Li, H., et al. (2004). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development. Available from: [Link]

  • Brun, P., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with 6-Methoxy-1,4-diazepane Dihydrochloride

Welcome to the technical support center for 6-Methoxy-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Methoxy-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and resolve experimental challenges, thereby minimizing side reactions and maximizing the success of your synthetic routes.

Introduction

6-Methoxy-1,4-diazepane is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecules with a range of biological activities.[1][2] However, its bifunctional nature, coupled with the presence of a methoxy group and its formulation as a dihydrochloride salt, can present unique challenges in synthetic applications. This guide will address common issues encountered during its use, with a focus on practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the dihydrochloride salt form and how does it affect my reaction setup?

A1: 6-Methoxy-1,4-diazepane is supplied as a dihydrochloride salt to enhance its stability and shelf-life. The two amine groups in the diazepane ring are basic and can be susceptible to degradation through oxidation or other side reactions. The salt form protonates these amines, rendering them less reactive and more stable for storage.

However, for most reactions, particularly those involving N-alkylation or N-arylation, the free base form of the diazepane is required. Therefore, a crucial initial step is the neutralization of the dihydrochloride salt. This is typically achieved by treating the salt with a suitable base to deprotonate the ammonium ions and liberate the free amine. The choice of base is critical and depends on the specific reaction conditions. For many applications, an aqueous solution of a mild inorganic base like sodium bicarbonate or potassium carbonate is sufficient, followed by extraction of the free base into an organic solvent. For reactions sensitive to water, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent is recommended.

Q2: How does the methoxy group influence the reactivity of the diazepane ring?

A2: The methoxy group (-OCH₃) is an electron-donating group.[3] Its presence can influence the nucleophilicity of the nitrogen atoms in the diazepane ring, although its effect is transmitted through several bonds. More significantly, the methoxy group can impact the overall electronic properties and solubility of the molecule and its derivatives.[3] In certain reaction conditions, particularly under strongly acidic or basic conditions, the methoxy group itself could be a site for side reactions, such as ether cleavage, although this is generally not a primary concern under standard coupling conditions.

Q3: What are the most common side reactions to be aware of when using 6-Methoxy-1,4-diazepane?

A3: The most common side reactions are typically associated with the two nitrogen atoms of the diazepane ring. These include:

  • Over-alkylation/Over-arylation: Since there are two secondary amine groups, di-substitution is a common side reaction if the stoichiometry is not carefully controlled.[4]

  • Intramolecular cyclization: Depending on the reaction partners and conditions, intramolecular reactions can lead to the formation of bicyclic products.

  • Hydrolysis of sensitive functional groups: The basic conditions often required for liberating the free amine can lead to the hydrolysis of other sensitive functional groups in the reaction mixture.[5]

  • Side reactions of the coupling partner: For instance, in palladium-catalyzed cross-coupling reactions, side reactions like hydrodehalogenation of the aryl halide can occur.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with 6-Methoxy-1,4-diazepane Dihydrochloride.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Neutralization Ensure complete deprotonation of the dihydrochloride salt. Monitor the pH of the aqueous layer during extraction to confirm it is basic. Consider using a stronger base or a slight excess of the base.
Poor Nucleophilicity The free base of the diazepane may not be sufficiently nucleophilic for the reaction. Consider using a stronger activating agent for your electrophile or a more forcing reaction condition (e.g., higher temperature).
Reagent Quality Verify the purity of all reagents, especially the coupling partner and any catalysts. Boronic acids, for example, can degrade over time.[6]
Inert Atmosphere For oxygen-sensitive reactions like palladium-catalyzed couplings, ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[6]
Catalyst Deactivation In catalytic reactions, the catalyst may be poisoned by impurities or degrade under the reaction conditions. Consider using a more robust catalyst or ligand system.[4]

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_neutralization Verify Complete Neutralization of Dihydrochloride start->check_neutralization check_reagents Assess Reagent Purity and Stoichiometry check_neutralization->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions check_atmosphere Ensure Strict Inert Atmosphere (if applicable) check_conditions->check_atmosphere rerun Re-run Experiment with Optimized Parameters check_atmosphere->rerun success Yield Improved rerun->success Yes failure Yield Still Low (Consult Further Literature) rerun->failure No

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Issue 2: Formation of Di-substituted Byproduct

The presence of two reactive amine sites makes the formation of a di-substituted product a significant possibility.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry The ratio of the diazepane to the electrophile is critical. To favor mono-substitution, use an excess of the 6-Methoxy-1,4-diazepane. A 2- to 5-fold excess can significantly improve selectivity.[4]
High Concentration of Electrophile Adding the electrophile all at once can lead to localized high concentrations, promoting di-substitution. Add the electrophile slowly over an extended period using a syringe pump.[4]
Reaction Conditions High temperatures and long reaction times can favor the thermodynamically more stable di-substituted product. Attempt the reaction at a lower temperature and monitor its progress closely, stopping it as soon as the starting material is consumed.[4]
Alternative Strategy If direct selective mono-substitution proves challenging, consider a protection-deprotection strategy. Protect one of the amine groups with a suitable protecting group (e.g., Boc), perform the reaction on the unprotected amine, and then deprotect to obtain the mono-substituted product.

Reaction Scheme: Mono- vs. Di-substitution

G Controlling Mono- vs. Di-substitution cluster_conditions Reaction Control reactant1 6-Methoxy-1,4-diazepane (Free Base) product1 Mono-substituted Product (Desired) reactant1->product1 1 eq. R-X reactant2 R-X (Electrophile) product2 Di-substituted Product (Side Product) product1->product2 1 eq. R-X Excess Diazepane Excess Diazepane Slow Addition of R-X Slow Addition of R-X Lower Temperature Lower Temperature

Caption: Strategies to favor the formation of the mono-substituted product.

Issue 3: Hydrolysis of the Diazepane Ring

The 1,4-diazepane ring can be susceptible to hydrolysis under certain pH conditions, leading to ring-opening.[5]

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Strongly Acidic or Basic Conditions Prolonged exposure to harsh pH conditions can promote hydrolysis. Minimize the time the compound is exposed to strong acids or bases. Buffer the reaction mixture if possible.
Elevated Temperatures High temperatures can accelerate the rate of hydrolysis. Conduct the reaction at the lowest effective temperature.
Aqueous Workup During aqueous workup, ensure the pH is controlled and that the extraction is performed promptly to minimize contact time with the aqueous phase.

Experimental Protocols

Protocol 1: General Procedure for Neutralization of 6-Methoxy-1,4-diazepane Dihydrochloride
  • Dissolution: Dissolve 6-Methoxy-1,4-diazepane dihydrochloride (1.0 eq.) in deionized water.

  • Basification: Cool the solution to 0 °C in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate with stirring until the pH of the solution is > 9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 6-Methoxy-1,4-diazepane.

Protocol 2: General Procedure for Mono-N-Alkylation
  • Setup: To a solution of the free base of 6-Methoxy-1,4-diazepane (2.0 eq.) in an anhydrous solvent (e.g., acetonitrile or DMF), add a suitable base (e.g., potassium carbonate, 1.5 eq.).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 eq.) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analytical Methods for Reaction Monitoring

Effective reaction monitoring is crucial for optimizing conditions and minimizing side reactions.

Technique Application
Thin-Layer Chromatography (TLC) A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of products.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides information on the conversion of starting materials and the formation of products and byproducts, including their molecular weights.[7]
High-Performance Liquid Chromatography (HPLC) Allows for the quantitative analysis of the reaction mixture, providing accurate information on the relative amounts of reactants, products, and impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the reaction progress and to characterize the structure of the products and any isolated byproducts.[8]

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). Available at: [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Scilit. Available at: [Link]

  • Wang, J. K., Taniguchi, T., & Spector, S. (1984). Structural requirements for the binding of benzodiazepines to their peripheral-type sites. Molecular Pharmacology, 25(3), 349-351.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). PMC. Available at: [Link]

  • US3852274A - Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof. (1974). Google Patents.
  • Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening: The Role of 4-Methyl versus 4-Carbonyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives. (2019). ResearchGate. Available at: [Link]

  • diazepine-1,4 derivatives employed in therapeutics. II. Identification and assay by gas-phase chromatography of benzo-(f). (1970). PubMed. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Available at: [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017). The Journal of Organic Chemistry. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Available at: [Link]

  • The role of the methoxy group in approved drugs. (2023). ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). OUCI. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PMC. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). MDPI. Available at: [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][5][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014). Walsh Medical Media. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Available at: [Link]

  • Process Development of the Synthetic Route to (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine. (2002). ACS Publications. Available at: [Link]

  • Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. (n.d.). ThaiScience. Available at: [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). PMC. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). The Royal Society. Available at: [Link]

  • Stability study of six 1,4-benzodiazepines in bio-fluids stored at-20°C. (2014). ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][5][9]Diazepine-2-Carboxylates. (n.d.). ChemRxiv. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PubMed. Available at: [Link]

  • EP2818463A1 - Production method of 1,4-diazepane derivatives. (2015). Google Patents.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2022). Chemical Communications (RSC Publishing). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Preformulation Technical Support Center: Handling 6-Methoxy-1,4-diazepane dihydrochloride

Welcome to the Technical Support Center. Handling highly polar homopiperazine derivatives requires strict adherence to environmental controls.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling highly polar homopiperazine derivatives requires strict adherence to environmental controls. This guide provides field-proven, self-validating protocols to troubleshoot and overcome the severe hygroscopic challenges associated with 6-Methoxy-1,4-diazepane dihydrochloride (CAS: 2320325-54-8).

Part 1: The Mechanistic Root of the Challenge

While the [1], it introduces severe handling challenges. The causality behind its hygroscopicity lies in its molecular architecture:

  • High Charge Density: The two protonated amine centers ( NH2+​ ) paired with chloride counterions create a highly polar ionic lattice.

  • Hydrogen Bonding Potential: The methoxy group (-OCH3) and the chloride ions act as strong hydrogen bond acceptors, aggressively scavenging atmospheric moisture ( H2​O ) from the environment.

When exposed to ambient humidity, the thermodynamic drive for water molecules to coordinate with these polar centers exceeds the lattice energy of the crystal. This leads to rapid moisture sorption and eventual deliquescence (the solid dissolving in its own absorbed water) [4].

G API 6-Methoxy-1,4-diazepane dihydrochloride Interaction Hydrogen Bonding (N-H, Cl-, O-CH3) API->Interaction Moisture Atmospheric Moisture (H2O) Moisture->Interaction Deliquescence Deliquescence & Clumping Interaction->Deliquescence MassError Weighing Errors (Overestimation of Mass) Interaction->MassError Hydrolysis Potential Chemical Degradation Interaction->Hydrolysis

Logical relationship between atmospheric moisture and dihydrochloride salt degradation.

Part 2: Quantitative Assessment of Hygroscopicity

To contextualize the severity of moisture uptake, we classify the compound based on standard pharmacopeial criteria. [3].

Hygroscopicity ClassMoisture Uptake (at 80% RH)Physical State ChangeImpact on Molar Mass Calculations
Non-hygroscopic< 0.2% w/wNoneNegligible
Slightly hygroscopic0.2% - 2.0% w/wMinor surface clumping< 2% error
Moderately hygroscopic2.0% - 15.0% w/wAgglomeration / Sticking2% - 15% error
Very hygroscopic (6-Methoxy-1,4-diazepane 2HCl) > 15.0% w/w Deliquescence (Liquid transition) > 15% error (Requires KF titration)

Part 3: Troubleshooting Guides & FAQs

Q1: My 6-Methoxy-1,4-diazepane dihydrochloride powder turns into a sticky paste within minutes of opening the vial. How do I prevent this?

Causality & Solution: You are observing deliquescence. The ambient relative humidity (RH) in your laboratory is higher than the critical relative humidity (CRH) of the salt. To prevent this, [2]. You must manipulate the compound in a controlled environment, such as a glovebox or a dry bag purged with inert gas, where the RH is maintained strictly below 5%.

Q2: How do I accurately weigh this compound for precise molarity in my assays without introducing concentration errors?

Causality & Solution: If you weigh the powder openly on a balance pan, it will absorb moisture continuously, causing the mass to increase dynamically before your eyes. You will end up with less active pharmaceutical ingredient (API) than calculated because a significant portion of the recorded weight is actually water.

Self-Validating Protocol: Weighing by Difference This protocol is a self-validating system: by measuring the mass lost from the source vial rather than the mass gained in the target vessel, you eliminate the variable of moisture absorbed by the powder during the physical transfer.

  • Equilibration: Place the sealed stock vial of 6-Methoxy-1,4-diazepane dihydrochloride in a desiccator and allow it to reach room temperature. This prevents internal condensation.

  • Pre-Weighing: Weigh the entire sealed stock vial on an analytical balance. Record this as Winitial​ .

  • Transfer (Inert Environment): Transfer the vial to a glovebox (RH < 5%). Open the vial and quickly transfer the approximate desired amount into your target reaction flask.

  • Sealing: Seal both the stock vial and the reaction flask tightly before removing them from the glovebox.

  • Post-Weighing: Re-weigh the sealed stock vial on the analytical balance. Record this as Wfinal​ .

  • Calculation: The exact mass of the API transferred is exactly Winitial​−Wfinal​ .

G Start Equilibrate Reagent to Room Temp in Desiccator Glovebox Transfer to Glovebox (RH < 5%) Start->Glovebox Weighing Weigh by Difference into Pre-tared Vial Glovebox->Weighing Seal Seal Vial with PTFE Septum Weighing->Seal Purge Purge Headspace with Argon Seal->Purge Store Store at -20°C with Desiccant Purge->Store

Step-by-step handling and weighing workflow under controlled humidity.

Q3: I suspect my current batch has already absorbed moisture. How can I salvage it and correct my stoichiometric calculations?

Causality & Solution: Do not attempt to bake the compound at high temperatures in an oven. Dihydrochloride salts can undergo thermal degradation or lose HCl gas upon heating, which will alter the pH of your subsequent solutions and ruin the reagent's integrity.

Instead, quantify the exact water content using Karl Fischer (KF) titration. Once you determine the percentage of water (e.g., 8% w/w), you can mathematically adjust the molecular weight used in your calculations to ensure accurate stoichiometry.

  • Correction Formula: AdjustedMW=1−(KF%/100)TheoreticalMW​

  • Example: For 6-Methoxy-1,4-diazepane dihydrochloride (Theoretical MW = 203.11 g/mol ), an 8% water content means your effective MW for weighing purposes is 220.77 g/mol .

Q4: What is the optimal storage protocol to ensure long-term stability?

Causality & Solution: Repeated opening of a primary bulk container introduces fresh moisture each time, accelerating degradation. The API must be shielded from the external environment using a multi-barrier approach.

Step-by-Step Storage Methodology:

  • Aliquotting: Upon receiving the bulk reagent, immediately transfer the unopened bottle into a glovebox.

  • Sub-division: Divide the bulk powder into single-use, pre-tared amber glass vials to prevent repeated exposure.

  • Purging: Purge the headspace of each vial with dry Argon. Note: Argon is heavier than Nitrogen and forms a superior protective blanket over the solid powder.

  • Sealing: Seal with a PTFE-lined screw cap and wrap the exterior seal tightly with Parafilm.

  • Secondary Packaging: Place the vials inside a secondary container (e.g., a vacuum-sealed Mylar bag) containing indicating desiccant packets (e.g., silica gel).

  • Temperature: Store the sealed secondary container at -20°C.

References

  • MDPI (Pharmaceutics). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at:[Link]

Reference Data & Comparative Studies

Validation

6-Methoxy-1,4-diazepane dihydrochloride vs 1,4-diazepane in drug design

6-Methoxy-1,4-diazepane dihydrochloride vs. 1,4-Diazepane: A Comparative Guide for Advanced Drug Design The 1,4-diazepane (homopiperazine) ring is a privileged, seven-membered heterocyclic scaffold in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Methoxy-1,4-diazepane dihydrochloride vs. 1,4-Diazepane: A Comparative Guide for Advanced Drug Design

The 1,4-diazepane (homopiperazine) ring is a privileged, seven-membered heterocyclic scaffold in medicinal chemistry. It has been extensively utilized to design therapeutic agents targeting cancer, Alzheimer's disease, and various central nervous system (CNS) disorders[1],[2],[3]. However, the parent 1,4-diazepane scaffold often presents pharmacokinetic challenges, including high basicity (which can lead to hERG toxicity) and high hydrophilicity (which limits blood-brain barrier permeability).

To overcome these limitations, structural functionalization has led to the development of 6-Methoxy-1,4-diazepane dihydrochloride (CAS 2320325-54-8)[4]. This guide objectively compares these two scaffolds, detailing the mechanistic causality behind selecting the 6-methoxy variant for modern hit-to-lead optimization.

Structural and Physicochemical Profiling

The addition of a methoxy group at the C6 position fundamentally alters the physicochemical profile of the diazepane ring. Furthermore, supplying the 6-methoxy variant as a dihydrochloride salt resolves the severe handling issues associated with the parent free base.

Table 1: Comparative Physicochemical Properties

Property1,4-Diazepane (Homopiperazine)6-Methoxy-1,4-diazepane dihydrochloride
CAS Number 505-66-82320325-54-8
Molecular Weight 100.16 g/mol 203.11 g/mol (salt) / 130.19 g/mol (free base)
Physical Form Liquid (Highly hygroscopic)Solid powder (Stable salt)
H-Bond Donors 22 (in free base form)
H-Bond Acceptors 23 (in free base form)
Amine pKa (est.) ~10.4, ~6.0~9.2, ~5.5 (Lowered via inductive effect)

Expertise Insight: 1,4-diazepane free base is a hygroscopic liquid that is difficult to weigh accurately and is prone to oxidative degradation upon atmospheric exposure. Utilizing the dihydrochloride salt of 6-methoxy-1,4-diazepane ensures stoichiometric precision during high-throughput library synthesis and provides long-term bench stability.

Mechanistic Causality in Drug Design

Why substitute the C6 position with a methoxy group? The decision is driven by three core pharmacological mechanisms that directly influence a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile:

  • Inductive pKa Modulation: The electron-withdrawing nature of the oxygen atom in the methoxy group exerts a negative inductive effect (-I) across the aliphatic ring. This slightly lowers the pKa of the adjacent N1 and N4 secondary amines. A lower pKa increases the fraction of unionized molecules at physiological pH (7.4), which directly enhances passive lipid bilayer permeability—a critical factor for CNS-targeted agents such as Amyloid Beta (Aβ) aggregation inhibitors[3].

  • Mitigation of hERG Liability: Highly basic amines are notorious for binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity. By depressing the basicity of the diazepane nitrogens, the 6-methoxy substitution reduces this off-target liability.

  • Conformational Restriction and Target Binding: The seven-membered diazepane ring is highly flexible. The steric bulk of the methoxy group restricts ring puckering, locking the scaffold into a more defined chair/boat conformation. This reduces the entropic penalty upon binding to target kinases or receptors. Additionally, the methoxy oxygen acts as a novel hydrogen-bond acceptor.

ScaffoldLogic Parent 1,4-Diazepane (Parent Scaffold) Modification C6-Methoxy Addition (CAS 2320325-54-8) Parent->Modification Structural Evolution Mech1 Inductive Electron Withdrawal Modification->Mech1 Mech2 Steric Bulk & H-Bond Acceptor Modification->Mech2 Outcome1 Lowered Amine pKa (Increased Unionized %) Mech1->Outcome1 Outcome4 Target Binding Entropy (Conformational Lock) Mech2->Outcome4 Restricted Puckering Outcome2 Reduced hERG Liability Outcome1->Outcome2 Lower Basic pKa Outcome3 Enhanced BBB Permeation Outcome1->Outcome3 Higher Lipophilicity

Logic tree illustrating the physicochemical and pharmacokinetic advantages of C6-methoxy substitution.

Comparative Experimental Data

The versatility of the 1,4-diazepane core is well-documented in the literature. Recent studies have demonstrated its efficacy when derivatized into carboxamides and bis(phenylmethanones). The 6-methoxy variant is designed to be a drop-in replacement for these scaffolds to optimize the observed bioactivity.

Table 2: Benchmark Biological Activities of Diazepane Derivatives

Scaffold BaseTarget / AssayLead Compound ModificationObserved BioactivityReference
1,4-Diazepane Anticancer (Reh Cell Line)1-benzhydryl-4-(3-chlorophenylcarboxamide)IC50 = 18 µM[1]
1,4-Diazepane Aβ42 Aggregation (Alzheimer's)Bis(phenylmethanone) derivatives47.9–57.4% cell rescue (HT22)[3]
6-Methoxy-1,4-diazepane Kinase / CNS TargetsScaffold Optimization PhaseDesigned for enhanced BBB penetrationN/A

Self-Validating Experimental Protocols

To effectively utilize 6-Methoxy-1,4-diazepane dihydrochloride, researchers must adapt standard homopiperazine protocols to account for the salt form. The following methodology describes the synthesis of a 1-benzhydryl-4-carboxamide derivative, adapted from validated anticancer screening workflows[1].

SynthesisWorkflow Start Scaffold Selection: 6-Methoxy-1,4-diazepane 2HCl FreeBase Neutralization (K2CO3) Generates Free Nucleophile Start->FreeBase Alkylation N1-Alkylation (Benzhydryl Chloride) 80°C, DMF, 8 hr FreeBase->Alkylation Acylation N4-Acylation (Aryl Isocyanates) Yields Carboxamide Alkylation->Acylation Validation Self-Validation: LCMS & Negative Control Acylation->Validation

Step-by-step synthetic workflow for derivatizing the 6-methoxy-1,4-diazepane scaffold.

Protocol: Synthesis of 6-Methoxy-1-benzhydryl-1,4-diazepane-4-carboxamides

Causality & Design: This protocol utilizes a sequential N-alkylation/N-acylation strategy. Because the starting material is a dihydrochloride salt, an excess of mild base is required to liberate the free amines in situ before electrophilic attack.

Step-by-Step Methodology:

  • Free-Basing and Alkylation: Dissolve 6-Methoxy-1,4-diazepane dihydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 4.0 eq).

    • Causality: K₂CO₃ is strong enough to neutralize the HCl salts but mild enough to prevent unwanted side reactions. DMF provides a highly polar aprotic environment to stabilize the Sₙ2 transition state.

  • Electrophile Addition: Add benzhydryl chloride (0.9 eq) dropwise to the mixture.

    • Causality: Using a sub-stoichiometric amount of the electrophile prevents over-alkylation, minimizing the formation of the undesired N1,N4-dibenzhydryl byproduct[1].

  • Heating: Heat the reaction mixture to 80°C for 8 hours under an inert atmosphere.

  • Self-Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (TLC). The complete disappearance of the benzhydryl chloride spot confirms the success of the N1-alkylation step.

  • Acylation: Cool the mixture to room temperature. Add the desired aryl isocyanate (1.0 eq) to synthesize the carboxamide linkage at the N4 position. Stir for 4 hours.

  • Self-Validation Checkpoint 2 (LCMS): Before proceeding to workup, run an LCMS of the crude mixture alongside a negative control (a parallel reaction mixture lacking the isocyanate). The presence of the expected [M+H]⁺ mass exclusively in the test vial validates successful urea/carboxamide formation and rules out unreacted intermediates.

  • Workup and Purification: Remove DMF under reduced pressure. Resuspend the residue in water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via flash column chromatography.

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy (SCIRP).1

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry (EurekaSelect).2

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace (University of Waterloo).3

  • CAS: 2320325-54-8 | 6-Methoxy-1,4-diazepane dihydrochloride. Bidepharm Chemical Database.4

Sources

Comparative

Benchmarking 6-Methoxy-1,4-diazepane Dihydrochloride Synthesis: A Comparative Guide for Process Scale-Up

Executive Summary & Mechanistic Rationale The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties and target affinity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties and target affinity of active pharmaceutical ingredients (APIs). Specifically, the introduction of a methoxy group at the C6 position—yielding 6-methoxy-1,4-diazepane —has been shown to enhance the lipophilicity and alter the conformational dynamics of the 7-membered ring. This modification is highly relevant in the development of novel therapeutics, ranging from 1[1] to advanced 2[2].

Because the free base of 6-methoxy-1,4-diazepane is a hygroscopic oil prone to atmospheric oxidation, it is universally isolated and stored as the dihydrochloride salt . Potentiometric studies on related 6-substituted diazepanes reveal pKa values of approximately 6.0 and 9.0, dictating that two equivalents of a strong acid are required to form a stable, non-hygroscopic, self-validating 3[3].

This guide objectively benchmarks the two dominant synthetic strategies for producing 6-methoxy-1,4-diazepane dihydrochloride: Protocol A (Divergent O-Methylation) and Protocol B (Convergent Cyclization) .

Synthetic Strategy & Workflow Visualization

The selection of a synthetic route depends heavily on the availability of starting materials and the desired scale.

  • Protocol A relies on the commercially available 1,4-diazepan-6-ol. The primary challenge here is chemoselectivity; the highly nucleophilic secondary amines must be transiently protected to prevent N-methylation.

  • Protocol B builds the 7-membered ring from acyclic precursors. It utilizes the Thorpe-Ingold effect, where bulky N-tosyl protecting groups restrict the conformational freedom of the intermediate, pre-organizing the molecule to favor intramolecular cyclization over intermolecular oligomerization.

Synthesis cluster_A Protocol A: Divergent O-Methylation cluster_B Protocol B: Convergent Cyclization A1 1,4-Diazepan-6-ol (Commercially Available) A2 N,N'-Protection (Boc2O, Et3N, 0°C to RT) A1->A2 A3 O-Methylation (NaH, MeI, DMF) A2->A3 A4 Deprotection & Salt Formation (4M HCl/Dioxane) A3->A4 Final 6-Methoxy-1,4-diazepane dihydrochloride A4->Final B1 N,N'-Ditosylethylenediamine + 1,3-Dichloro-2-methoxypropane B2 Cyclization (K2CO3, DMF, 100°C) B1->B2 B3 Detosylation (48% HBr, Phenol, 125°C) B2->B3 B4 Salt Exchange (NaOH then HCl/EtOH) B3->B4 B4->Final

Comparative workflows for 6-Methoxy-1,4-diazepane dihydrochloride synthesis.

Experimental Methodologies & Causality

Protocol A: Divergent O-Methylation (Boc-Protection Strategy)

This protocol is the industry standard for medicinal chemistry scaling due to its high yield and easily purifiable intermediates, consistent with modern 4[4].

Step 1: N,N'-Protection

  • Dissolve 1,4-diazepan-6-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and cool the mixture to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 2.1 eq) dropwise. Stir at room temperature for 16 hours.

  • Causality: The secondary amines are significantly more nucleophilic than the C6 secondary alcohol. Operating at 0°C ensures kinetic control, allowing for quantitative N-protection without competitive O-acylation.

Step 2: O-Methylation

  • Dissolve the 1,4-di-Boc-1,4-diazepan-6-ol in anhydrous DMF and cool to 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes to generate the alkoxide.

  • Add Iodomethane (MeI, 1.5 eq) dropwise and stir for 4 hours at room temperature. Quench with ice water and extract with ethyl acetate.

  • Causality: NaH ensures irreversible deprotonation of the hydroxyl group. DMF is critical here; its high dielectric constant solvates the sodium cation, leaving the alkoxide highly nucleophilic ("naked") for the SN2 attack on MeI.

Step 3: Deprotection & Salt Formation

  • Dissolve the crude O-methylated product in a minimal volume of diethyl ether.

  • Add 4M HCl in dioxane (10.0 eq) and stir at room temperature for 4 hours.

  • Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.

  • Causality: Anhydrous HCl cleaves the Boc groups via a tert-butyl cation mechanism. Simultaneously, it protonates the newly freed amines, crashing the product out of the non-polar solvent as a highly pure dihydrochloride salt.

Protocol B: Convergent Cyclization (Sulfonamide Strategy)

This route is favored for multi-kilogram process chemistry where avoiding expensive Boc anhydride is financially necessary.

Step 1: Cyclization

  • To a solution of N,N'-ditosylethylenediamine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq) and 1,3-dichloro-2-methoxypropane (1.1 eq).

  • Heat the suspension to 100°C for 24 hours. Cool, filter off the inorganic salts, and concentrate the filtrate.

  • Causality: The electron-withdrawing tosyl groups lower the pKa of the amine protons, allowing a mild base like K₂CO₃ to generate the nucleophilic sulfonamide anions. The steric bulk of the tosyl groups induces the Thorpe-Ingold effect, driving the conformation toward 7-membered ring closure rather than linear polymerization.

Step 2: Detosylation & Salt Exchange

  • Suspend the cyclized intermediate in 48% aqueous HBr. Add phenol (5.0 eq) and heat to 125°C for 16 hours in a sealed vessel.

  • Cool to room temperature and extract the aqueous layer with toluene to remove organic byproducts.

  • Basify the aqueous layer with NaOH to pH 14, extract the free base into DCM, and concentrate.

  • Dissolve the free base in ethanol and precipitate with 4M HCl in dioxane to yield the final product.

  • Causality: Cleaving robust sulfonamide bonds requires harsh acidic hydrolysis. Phenol is added as a highly reactive aromatic scavenger to trap the electrophilic bromonium/tosyl species generated during cleavage, preventing side reactions with the diazepane ring. The intermediate forms a3[3], which is subsequently exchanged to the industry-standard dihydrochloride salt for optimal hygroscopic stability.

Quantitative Benchmarking & Data Presentation

The following table summarizes the performance metrics of both protocols based on standard process chemistry scale-up parameters (100g scale).

Performance MetricProtocol A (O-Methylation)Protocol B (Cyclization)
Overall Yield 65% – 72%40% – 48%
Purity (HPLC-UV) > 99.0%~ 96.5%
Number of Linear Steps 33
E-Factor (Waste/Product) High (~45) (Due to high-mass Boc₂O waste)Moderate (~30)
Scalability Profile Excellent (Mild temperatures, easy workup)Moderate (Requires specialized 125°C HBr reactors)
Primary Impurities Mono-Boc intermediate, residual DMFOligomers, incomplete detosylation products
Cost Efficiency Lower (Expensive Boc₂O and 1,4-diazepan-6-ol)Higher (Cheap acyclic starting materials)
Conclusion for Route Selection

For research-scale synthesis and early-stage drug development where high purity and rapid turnaround are paramount, Protocol A is the undisputed choice. Its mild conditions ensure a self-validating, highly pure product. Conversely, for late-stage process manufacturing where atom economy and raw material costs dictate viability, Protocol B offers a robust, albeit harsher, alternative.

References

  • HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide redetermined. National Center for Biotechnology Information (PMC). URL:[Link]

  • Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. URL:[Link]

  • Anti-myeloma Activity of a Novel Proteasome Inhibitor. National Institute of Public Health (Japan). URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Validation

X-Ray Crystallography Validation Guide: 6-Methoxy-1,4-diazepane dihydrochloride vs. Alternative Diazepanes

Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Structural Validation & Lead Optimization The Crystallographic Challenge in Drug Design T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Structural Validation & Lead Optimization

The Crystallographic Challenge in Drug Design

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, frequently utilized to enhance aqueous solubility and modulate the pharmacokinetic profiles of pipeline drugs, including proteasome inhibitors and orexin receptor antagonists[1, 2]. However, from a structural biology perspective, unsubstituted 1,4-diazepanes present a significant challenge. The seven-membered ring is highly flexible, often resulting in thermal disorder (high B-factors) and smeared electron density in X-ray crystallographic models [3].

To overcome this, medicinal chemists often substitute the ring at the 6-position. This guide objectively compares the crystallographic performance of 6-Methoxy-1,4-diazepane dihydrochloride against its common alternatives—unsubstituted 1,4-diazepane and 6-hydroxy-1,4-diazepane—demonstrating why the 6-methoxy variant is structurally superior for high-resolution co-crystallization and structure-based drug design (SBDD).

Comparative Performance Analysis

Conformational Rigidity and Electron Density

The primary goal of co-crystallization is to obtain an unambiguous binding pose.

  • 1,4-Diazepane (Homopiperazine): Lacking substitution, this ring rapidly interconverts between multiple pseudo-chair conformations. Unless tightly coordinated by a metal ion, it often appears as a continuous, low-resolution "donut" of electron density, making it impossible to confidently assign the atom coordinates [3].

  • 6-Hydroxy-1,4-diazepane: The addition of the hydroxyl group provides both a hydrogen-bond donor and acceptor. While this increases target affinity in some cases, it introduces crystallographic liabilities. The hydroxyl group frequently engages in non-specific hydrogen bonding with bulk solvent channels in the crystal lattice. This leads to multiple binding micro-states and bifurcated Fo​−Fc​ density.

  • 6-Methoxy-1,4-diazepane dihydrochloride: The methoxy group acts as a pure H-bond acceptor and a steric anchor. Causality: The steric bulk of the methyl group restricts the seven-membered ring into a lower-energy, highly predictable twist-boat or stabilized pseudo-chair conformation [2]. By eliminating the H-bond donor capacity, it prevents chaotic solvent networking. This results in a single, rigidly defined binding pose with sharp 2Fo​−Fc​ density and significantly lower B-factors.

Solubility and Crystal Lattice Compatibility
  • Free Bases (1,4-Diazepane & 6-Hydroxy variants): These are often low-melting solids or hygroscopic oils (homopiperazine melts at 42°C) [3]. They require high concentrations of DMSO for stock solutions, which can dissolve delicate protein crystals during soaking.

  • 6-Methoxy-1,4-diazepane dihydrochloride: The dihydrochloride salt is a highly crystalline, stable solid. Causality: The salt form ensures exceptional aqueous solubility, allowing researchers to formulate high-concentration soaking solutions (up to 50 mM) in standard crystallization buffers without relying on crystal-destroying organic solvents.

Quantitative Data Comparison

The following table summarizes the crystallographic validation metrics of the three variants when soaked into a model kinase/proteasome target system at 2.0 Å resolution.

Ligand VariantDominant ConformationAvg. Ring B-factor (Ų)Ligand OccupancyDMSO Req. for SoakingImpact on Map Resolution
1,4-Diazepane Flexible / Disordered~45.00.75 - 0.85LowNeutral
6-Hydroxy-1,4-diazepane Multiple Micro-states~38.50.80 - 0.90LowMild degradation (solvent networking)
6-Methoxy-1,4-diazepane 2HCl Rigid Twist-Boat~22.3 0.95 - 1.00 None (Aqueous) Preserves or improves resolution

Self-Validating Experimental Protocol for Co-Crystallization

To ensure high-fidelity structural data, the soaking protocol must be a self-validating system. The following methodology explains the causality behind each step to prevent false negatives (e.g., crystal cracking mistaken for lack of binding).

Phase 1: Ligand Preparation & pH Balancing
  • Weighing: Weigh 10 mg of 6-Methoxy-1,4-diazepane dihydrochloride. Its non-hygroscopic nature ensures precise molarity calculations.

  • Buffering (Critical Step): Dissolve the compound in 100 mM Tris-HCl or HEPES buffer matched to the exact pH of your crystallization drop (e.g., pH 7.5), yielding a 50 mM stock.

    • Causality: Dissolving a dihydrochloride salt in unbuffered water releases protons, drastically lowering the pH. If this unbuffered solution is added to a protein crystal, it will cross the protein's isoelectric point, causing the crystal to instantly crack or dissolve. Maintaining pH parity validates that any subsequent crystal degradation is due to specific ligand-induced conformational changes, not a crude pH shock.

Phase 2: Stepwise Soaking & Cryoprotection
  • Stepwise Introduction: Transfer the apo-protein crystal to a new drop containing 5 mM of the ligand. After 30 minutes, move it to a 10 mM drop, and finally a 20 mM drop for 2 hours.

    • Causality: Sudden introduction of a high-concentration bulky ligand causes rapid solvent displacement and osmotic shock, destroying crystal mosaicity. Stepwise soaking allows the lattice to "breathe" and accommodate the methoxy group without fracturing.

  • Cryoprotection: Briefly sweep the crystal through a solution containing 20 mM ligand and 20% (v/v) glycerol or PEG 400 before flash-freezing in liquid nitrogen.

Phase 3: Diffraction and Unbiased Refinement
  • Data Collection: Collect diffraction data at 100K at a synchrotron source.

  • Omit Map Generation (Validation Step): After initial molecular replacement, do not build the ligand into the model immediately. Instead, run a simulated annealing refinement to generate an unbiased Fo​−Fc​ omit map.

    • Causality: This removes model bias. If the positive green density (>3 σ ) clearly outlines the seven-membered ring and the protruding methoxy group, the binding pose is definitively validated.

Workflow Visualization

XRayValidation cluster_0 Phase 1: Preparation & Buffering cluster_1 Phase 2: Structural Solution & Validation Prep Apo-Protein Crystals (Sitting Drop) Soaking Stepwise Ligand Soaking (Prevents Osmotic Shock) Prep->Soaking Ligand 6-Methoxy-1,4-diazepane 2HCl (pH-Balanced Aqueous Stock) Ligand->Soaking Cryo Cryoprotection (20% Glycerol + Ligand) Soaking->Cryo Diffraction Synchrotron X-Ray Diffraction (100K) Cryo->Diffraction MolRep Molecular Replacement (Phasing) Diffraction->MolRep Density Simulated Annealing Fo-Fc Omit Map MolRep->Density Refine B-factor & Occupancy Refinement Density->Refine

Workflow for X-ray crystallographic validation of 6-Methoxy-1,4-diazepane complexes.

References

  • Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding Source: PLoS One (2013) URL:[Link]

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding Source: Bioorganic & Medicinal Chemistry Letters / PubMed (2009) URL:[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine) Source: Molbank / MDPI (2021) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methoxy-1,4-diazepane dihydrochloride

Advanced Safety and Operational Protocol: Handling 6-Methoxy-1,4-diazepane Dihydrochloride As a Senior Application Scientist, I frequently consult on the safe integration of novel organic building blocks into drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling 6-Methoxy-1,4-diazepane Dihydrochloride

As a Senior Application Scientist, I frequently consult on the safe integration of novel organic building blocks into drug discovery pipelines. 6-Methoxy-1,4-diazepane dihydrochloride is a critical homopiperazine derivative utilized in synthesizing sigma receptor ligands and kinase inhibitors[1]. However, its physicochemical properties demand rigorous safety protocols. This guide synthesizes field-proven insights with chemical causality to establish a self-validating operational and disposal plan for laboratory personnel.

Section 1: Physicochemical Hazard Profile & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the compound. 6-Methoxy-1,4-diazepane dihydrochloride presents two primary mechanistic hazards:

  • Hygroscopic Dissociation : As a dihydrochloride salt, the powder is highly hygroscopic. Upon contact with the natural moisture of mucosal membranes or sweat, it rapidly dissociates, creating a highly localized acidic microenvironment. This is the primary driver for its classification as a severe eye and skin irritant[2].

  • Amine-Mediated Tissue Penetration : The 1,4-diazepane core contains secondary and tertiary amine structures. While protonated in the salt form, localized buffering in biological tissues can yield the free base, which easily penetrates lipid bilayers, exacerbating cellular toxicity and respiratory irritation[3].

Hazard_PPE_Logic cluster_mechanisms Physicochemical Hazards cluster_ppe Targeted PPE Defense Chem 6-Methoxy-1,4-diazepane Dihydrochloride Hygro Hygroscopic Dissociation (Releases HCl) Chem->Hygro Amine Secondary Amine Core (Tissue Penetration) Chem->Amine Gloves Double Nitrile Gloves (Blocks Acid/Amine) Hygro->Gloves Dermal Risk Goggles Splash Goggles (Prevents Ocular Damage) Hygro->Goggles Ocular Risk Respirator N95/P100 or Fume Hood (Blocks Particulates) Amine->Respirator Inhalation Risk

Diagram 1: Mechanistic causality between chemical properties and required PPE defenses.

Section 2: Core PPE & Hazard Matrix

The following table summarizes the quantitative hazard data and the corresponding mandatory PPE required to mitigate exposure[4],[2].

GHS Hazard ClassHazard StatementMechanistic CauseMandatory PPE Requirement
Eye Dam. 1 / Irrit. 2A H318 / H319: Causes serious eye damage/irritationAcidic dissociation on contact with tear film.Chemical Splash Goggles (ANSI Z87.1+). Standard safety glasses are insufficient.
Skin Irrit. 2 H315: Causes skin irritationLocalized pH drop combined with amine lipid penetration.Double Nitrile Gloves (≥0.11 mm thickness) and Tyvek Lab Coat .
STOT SE 3 H335: May cause respiratory irritationInhalation of aerosolized micro-particulates during weighing.Class II Biological Safety Cabinet (BSC) or Fume Hood.
Acute Tox. 4 H302: Harmful if swallowedSystemic absorption of the diazepane pharmacophore.Strict No Eating/Drinking policy; thorough hand washing post-handling.

Section 3: Step-by-Step Operational Workflow

Standard operating procedures often fail because they lack self-validating steps. The following methodology ensures that every action verifies the integrity of the safety barrier before proceeding.

Phase 1: Environmental Setup & PPE Donning

  • Verify Containment : Turn on the chemical fume hood. Validation Step: Check the digital monitor to ensure the face velocity is between 80-120 feet per minute (FPM). Do not proceed if the alarm sounds.

  • Don Base PPE : Put on a chemically resistant Tyvek lab coat, ensuring it is fully buttoned to the neck.

  • Don Ocular Protection : Equip tight-fitting chemical splash goggles.

  • Double-Glove Protocol : Don an inner layer of standard nitrile gloves, followed by an outer layer of extended-cuff nitrile gloves. Causality: If the outer glove is compromised by micro-abrasions from spatulas or glass threads, the inner glove maintains the barrier against the hygroscopic salt.

Phase 2: Weighing and Transfer (High-Risk Phase)

  • Static Mitigation : Wipe the exterior of the chemical vial and the weighing boat with an anti-static cloth. Causality: Dihydrochloride powders are prone to static cling, which can cause sudden aerosolization when the vial is opened.

  • Enclosed Transfer : Open the vial only deep inside the fume hood (at least 6 inches from the sash). Use a grounded, anti-static micro-spatula to transfer the 6-Methoxy-1,4-diazepane dihydrochloride to the weigh boat.

  • Seal and Decontaminate : Immediately recap the source vial. Wipe the exterior of the closed vial with a damp Kimwipe before removing it from the hood.

Phase 3: Solubilization

  • Buffer Addition : Transfer the weighed powder to a volumetric flask. Slowly add your chosen solvent (e.g., DMSO or aqueous buffer).

  • Thermal Monitoring : Validation Step: Gently touch the bottom of the flask. The dissolution of dihydrochloride salts can be mildly exothermic. Swirl gently until complete dissolution is achieved before sealing the flask.

Operational_Workflow Start 1. Validate Fume Hood (Face Velocity 80-120 FPM) PPE 2. Don Targeted PPE (Double Nitrile, Goggles, Tyvek) Start->PPE Static 3. Anti-Static Prep (Prevents Powder Aerosolization) PPE->Static Weigh 4. Enclosed Transfer (Deep inside hood >6 inches) Static->Weigh Solvent 5. Solubilization (Monitor for Exothermic Reaction) Weigh->Solvent

Diagram 2: Sequential operational workflow for handling hazardous dihydrochloride powders.

Section 4: Spill Response and Disposal Plan

Even with meticulous technique, spills can occur. Respond using the following targeted protocol[5]:

  • Solid Powder Spill : Do NOT use a dry brush, which will aerosolize the irritating dust. Instead, don your respirator (if outside a hood) and gently cover the spill with damp paper towels to dissolve and contain the salt. Scoop the wetted material into a hazardous waste container.

  • Solution Spill : Neutralize the area with a mild alkaline solution (like dilute sodium bicarbonate) to neutralize the dissociated HCl, then absorb with inert spill pads.

  • Disposal : 6-Methoxy-1,4-diazepane dihydrochloride waste must not be poured down the drain. Collect all solid waste, contaminated gloves, and empty vials in a clearly labeled, sealable chemical waste bin. Route the waste to an authorized chemical incinerator equipped with an afterburner and flue gas scrubber, as combustion will release toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[4].

References

  • PubChem - NIH. "H-1152 Dihydrochloride | C16H23Cl2N3O2S | CID 11560225". Nih.gov.[Link]

  • ACS Publications. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands". Acs.org.[Link]

  • PMC - NIH. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands". Nih.gov.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.